2-Phenylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXSSSFLMFXUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592595 | |
| Record name | 2-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39065-49-1 | |
| Record name | 2-Phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39065-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenylnicotinonitrile: Structure, Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-phenylnicotinonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will delve into its core chemical structure, physicochemical and spectroscopic properties, synthetic methodologies, reactivity, and key applications, grounding our discussion in established scientific principles and peer-reviewed literature.
Core Molecular Architecture and Physicochemical Profile
This compound, also known by its IUPAC name 2-phenylpyridine-3-carbonitrile, is an aromatic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a nitrile (-C≡N) group at the 3-position. This unique arrangement of functional groups imparts a distinct electronic profile and chemical reactivity to the molecule, making it a valuable building block in various synthetic endeavors.
Fundamental Chemical Identity
A clear definition of a chemical entity begins with its fundamental identifiers. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-Phenylpyridine-3-carbonitrile | N/A |
| CAS Number | 39065-49-1 | [1] |
| Molecular Formula | C₁₂H₈N₂ | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| Canonical SMILES | N#CC1=C(C2=CC=CC=C2)N=CC=C1 | [1] |
Structural Elucidation
The structural arrangement of this compound dictates its physical and chemical behavior. The molecule consists of a planar pyridine ring and a phenyl ring. Due to steric hindrance between the ortho-hydrogen of the phenyl group and the nitrogen of the pyridine ring, the two rings are not coplanar.
Crystallographic studies of related nicotinonitrile derivatives show that the dihedral angle between the aromatic rings can range from approximately 6 to 44 degrees.[2] This non-planar conformation is a critical feature, influencing the molecule's packing in the solid state and its interaction with biological targets. The crystal structure is often stabilized by intermolecular interactions such as π–π stacking.[3][4][5]
Spectroscopic Profile
Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts will be influenced by the electronic effects of the nitrile group and the neighboring aromatic ring.
-
¹³C NMR : The carbon NMR spectrum will display signals for all 12 carbon atoms. The carbon of the nitrile group will appear in the characteristic downfield region (typically around 115-120 ppm).
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band is expected in the range of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[6] Bands in the 1600-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the aromatic rings.
-
Mass Spectrometry (MS) : Mass spectrometric analysis will show a molecular ion peak (M+) at an m/z value corresponding to the molecular weight of the compound (180.21).[2] Characteristic fragmentation patterns may include the loss of the nitrile group.[2]
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through various organic reactions. Understanding its synthesis and reactivity is crucial for its application as a chemical intermediate.
Synthetic Methodologies
Several synthetic routes to this compound and its derivatives have been reported, often involving cyclization or condensation reactions.[2] A common approach involves the reaction of a phenyl-substituted precursor with a suitable nicotinonitrile derivative.
Illustrative Experimental Protocol: Condensation Reaction
This protocol is a generalized representation and may require optimization based on specific substrates and laboratory conditions.
-
Reaction Setup : To a solution of a suitable isonicotinic acid derivative in an appropriate solvent (e.g., toluene), add phenylacetonitrile.
-
Catalyst Addition : Introduce an acid catalyst (e.g., p-toluenesulfonic acid) to the reaction mixture.
-
Reaction Execution : Heat the mixture to reflux, often with the removal of water using a Dean-Stark apparatus, to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction : Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is largely governed by its functional groups.
-
Nitrile Group : The electron-withdrawing nature of the cyano group makes it susceptible to nucleophilic attack. It can undergo hydrolysis to form the corresponding carboxylic acid (2-phenylnicotinic acid)[10] or be reduced to an amine.
-
Pyridine Ring : The nitrogen atom in the pyridine ring can be protonated or alkylated. The ring can also participate in nucleophilic aromatic substitution reactions, particularly if activated by other substituents.[11][12]
-
Phenyl Ring : The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.
Applications in Scientific Research
The unique structural features of this compound make it a versatile molecule in various fields of chemical research.
Medicinal Chemistry
This compound serves as a valuable scaffold in drug discovery.[13] Its derivatives have been investigated for a range of pharmacological activities, including:
-
Anticancer Agents : The 2-phenylacrylonitrile scaffold, a related structure, has been explored for the development of tubulin inhibitors, which are a class of anticancer drugs.[14]
-
Antimicrobial and Antifungal Agents : Nicotinonitrile derivatives have shown promise as antimicrobial and antifungal compounds.[15]
-
Enzyme Inhibitors : The structural motif of this compound can be incorporated into molecules designed to inhibit specific enzymes involved in disease pathways.
The ability to modify both the phenyl and pyridine rings allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates.
Organic Synthesis and Materials Science
Beyond its medicinal applications, this compound is a useful intermediate in organic synthesis for the construction of more complex heterocyclic systems. Its unique electronic and photophysical properties also make it a candidate for investigation in the field of materials science, for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. While specific toxicity data for this compound may be limited, it is prudent to handle it with the care afforded to other nitrile-containing aromatic compounds.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[16][17]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes.[17][18]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.[17]
In case of exposure, seek immediate medical attention.[16]
Conclusion
This compound is a multifaceted molecule with a rich chemical profile. Its distinct structure, characterized by the interplay of a phenyl group, a pyridine ring, and a nitrile function, provides a foundation for diverse chemical transformations and applications. From its role as a key building block in the synthesis of pharmacologically active compounds to its potential in materials science, this compound continues to be a subject of interest for the scientific community. A thorough understanding of its properties, synthesis, and reactivity is paramount for harnessing its full potential in research and development.
References
- 1. 39065-49-1|this compound|BLD Pharm [bldpharm.com]
- 2. Buy 2-Phenylisonicotinonitrile | 33744-17-1 [smolecule.com]
- 3. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. lehigh.edu [lehigh.edu]
- 8. leah4sci.com [leah4sci.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 2-Phenylnicotinic acid | C12H9NO2 | CID 97489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 14. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. fishersci.ie [fishersci.ie]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 2-Phenylnicotinonitrile and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-phenylnicotinonitrile scaffold, characterized by a pyridine ring substituted with a phenyl group at the C2 position and a cyano group at the C3 position, represents a "privileged structure" in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, forming the core of numerous kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1] The synthetic accessibility and the potential for diverse functionalization of this scaffold make it a highly attractive target for drug discovery programs. This technical guide provides a comprehensive overview of the principal synthetic methodologies for constructing the this compound core and its derivatives, grounded in mechanistic understanding and practical application. We will delve into established protocols, compare strategic approaches, and present detailed experimental workflows to empower researchers in their synthetic endeavors.
Foundational Synthetic Strategies for the this compound Core
The construction of the this compound skeleton can be approached through several robust and versatile synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Kröhnke Pyridine Synthesis: A Convergent Approach
The Kröhnke pyridine synthesis is a powerful and highly adaptable method for preparing 2,4,6-trisubstituted pyridines.[2] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3] This multi-component reaction proceeds in a cascade fashion, making it an efficient strategy for building molecular complexity.
Mechanistic Rationale:
The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate.[2][4] Subsequent cyclization with ammonia (from ammonium acetate) and dehydration leads to the aromatic pyridine ring.[5] The pyridinium group acts as a temporary activating group and is eliminated in the final aromatization step.
Caption: Kröhnke Pyridine Synthesis Workflow.
The versatility of the Kröhnke synthesis allows for the introduction of the phenyl group at the C2 position by selecting an appropriate α-pyridinium salt derived from a phenacyl halide. The nitrile group can be incorporated via the α,β-unsaturated partner, for instance, by using a cinnamonitrile derivative.
Suzuki-Miyaura Cross-Coupling: A Modular C-C Bond Formation
For a more modular approach, the Suzuki-Miyaura cross-coupling reaction is an exceptionally effective tool for forming the C2-phenyl bond. This palladium-catalyzed reaction couples an aryl boronic acid (or its ester) with an aryl halide or sulfonate.[6][7][8] In this context, a pre-functionalized 2-halonicotinonitrile is coupled with phenylboronic acid.
Causality Behind Experimental Choices:
The choice of catalyst, ligand, and base is critical for achieving high yields. Catalysts like Pd(dppf)Cl₂ are often effective, and the reaction can be performed in solvents such as dioxane, frequently with the addition of water to facilitate the catalytic cycle.[6][7][9][10] This method offers the significant advantage of excellent functional group tolerance and allows for the late-stage introduction of a wide variety of substituted phenyl rings, making it ideal for building libraries of derivatives for structure-activity relationship (SAR) studies.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Thorpe-Ziegler Reaction: Intramolecular Cyclization Strategy
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano ketone after hydrolysis.[11][12] While not a direct route to the pyridine ring itself, it is a foundational reaction in nitrile chemistry that can be adapted to construct precursors for nicotinonitrile synthesis. The reaction proceeds via the deprotonation of an α-carbon, followed by nucleophilic attack on the second nitrile group.[13] This strategy is particularly useful for synthesizing fused ring systems or highly substituted pyridines through multi-step sequences.
Synthesis of Functionalized Derivatives
The true value of the this compound scaffold in drug discovery lies in its amenability to diversification.
Modification of the Phenyl Ring
-
Pre-functionalization: The most straightforward method is to use a substituted phenylboronic acid in a Suzuki-Miyaura coupling. This allows for precise control over the substitution pattern.
-
Post-functionalization: Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) can be performed on the this compound core, although regioselectivity can be a challenge and requires careful optimization of reaction conditions.
Modification of the Nitrile Group
The cyano group is a versatile functional handle that can be converted into other key functionalities:
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxamide or a carboxylic acid (nicotinic acid derivative).
-
Reduction: The nitrile can be reduced to a primary amine (aminomethylpyridine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
These transformations open up avenues for creating amides, esters, and other derivatives crucial for modulating the pharmacological properties of the molecule.[14]
Detailed Experimental Protocols
The following protocols are illustrative examples grounded in established methodologies.
Protocol 1: Synthesis of a 2-Arylpyridine via Suzuki-Miyaura Coupling[6][10]
Objective: To synthesize a 2-arylpyridine by coupling a pyridine-2-sulfonyl fluoride (PyFluor) with a hetero(aryl) boronic acid.
Materials:
-
Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol)
-
Aryl boronic acid (0.45 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
Sodium phosphate (Na₃PO₄) (0.9 mmol)
-
Dioxane (1.0 mL)
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield calculation)
-
1-dram vial with cap
Procedure:
-
To a 1-dram vial, add PyFluor (0.3 mmol), the aryl boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).
-
Add dioxane (1.0 mL) to the vial.
-
Cap the vial tightly and place it in a preheated oil bath or heating block at 65-100 °C. Note: Optimal temperature may vary depending on the specific boronic acid used.
-
Stir the reaction mixture for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR analysis.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.
Protocol 2: One-Pot Synthesis of 2-Aminonicotinonitriles from Chalcones[15]
Objective: To synthesize a substituted 2-aminonicotinonitrile from a chalcone precursor.
Materials:
-
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (chalcone) (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Ammonium acetate (CH₃COONH₄)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 equiv), malononitrile (1.0 equiv), and an excess of ammonium acetate in ethanol.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile.
Quantitative Data Summary
The efficiency of synthetic routes can be compared based on reported yields and reaction conditions.
| Synthetic Method | Key Reactants | Catalyst/Reagent | Typical Yield | Strengths & Considerations |
| Suzuki-Miyaura Coupling | 2-Halopyridine, Phenylboronic Acid | Pd(dppf)Cl₂ / Na₃PO₄ | 5-89%[6][8] | Excellent functional group tolerance; modular; good for library synthesis. Yields can be substrate-dependent. |
| Kröhnke Synthesis | α-Pyridinium Ketone, α,β-Unsaturated Carbonyl | Ammonium Acetate | High[15] | Convergent; builds complexity quickly. Requires synthesis of pyridinium salt precursor. |
| Degenerate Ring Transformation | N-vinyl Pyridinium Salt, Acetonitrile | KHMDS / Benzoic Acid | ~68%[14] | Novel metal-free approach. Substrate scope may be limited. |
| Multi-component Reaction | Chalcone, Malononitrile | Ammonium Acetate | High[16] | One-pot; operationally simple. Primarily yields 2-aminonicotinonitrile derivatives. |
Pharmacological Significance
The this compound scaffold is a cornerstone in the design of targeted therapeutics. Its derivatives are known to exhibit a wide range of biological activities:
-
Anticancer Activity: Many derivatives function as potent tubulin polymerization inhibitors or kinase inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[17]
-
Antimicrobial and Antifungal Activity: The scaffold has been incorporated into agents showing broad-spectrum activity against various bacterial and fungal strains.[18]
-
Anti-inflammatory Properties: Certain nicotinonitrile derivatives have shown significant anti-inflammatory effects.[1]
The ability to readily synthesize a diverse library of these compounds using the methods described is critical for exploring their full therapeutic potential.
Caption: Synthetic Logic from Core Scaffold to Application.
Conclusion
The synthesis of this compound and its derivatives is a dynamic and evolving field, driven by the significant therapeutic potential of this structural class. Mastery of classical reactions like the Kröhnke synthesis and modern catalytic methods such as the Suzuki-Miyaura cross-coupling provides researchers with a powerful toolkit. By understanding the mechanistic underpinnings and practical nuances of these synthetic strategies, scientists in both academic and industrial settings can efficiently construct and diversify this privileged scaffold to accelerate the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comprehensive Spectroscopic Guide to 2-Phenylnicotinonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.
Methodologies for NMR Analysis
1.1.1. Sample Preparation Protocol
A meticulously prepared sample is the cornerstone of high-quality NMR data.
-
Analyte Purity: Ensure the 2-Phenylnicotinonitrile sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
1.1.2. NMR Data Acquisition Workflow
The following workflow outlines the key steps for acquiring both ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.80 | dd | 1H | H6 (Pyridine) |
| ~8.00 | dd | 1H | H4 (Pyridine) |
| ~7.70 | m | 2H | H2', H6' (Phenyl) |
| ~7.50 | m | 3H | H3', H4', H5' (Phenyl) |
| ~7.40 | dd | 1H | H5 (Pyridine) |
Interpretation:
-
Aromatic Protons: The protons on the pyridine and phenyl rings are expected to appear in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents.
-
Pyridine Ring Protons: The protons on the pyridine ring will exhibit characteristic splitting patterns (doublet of doublets, dd) due to coupling with their neighbors. The H6 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom.
-
Phenyl Ring Protons: The protons on the phenyl ring will likely appear as a complex multiplet (m) due to overlapping signals.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C2 (Pyridine) |
| ~153 | C6 (Pyridine) |
| ~138 | C4 (Pyridine) |
| ~136 | C1' (Phenyl) |
| ~130 | C4' (Phenyl) |
| ~129 | C2', C6' (Phenyl) |
| ~128 | C3', C5' (Phenyl) |
| ~124 | C5 (Pyridine) |
| ~117 | CN (Nitrile) |
| ~108 | C3 (Pyridine) |
Interpretation:
-
Aromatic Carbons: The carbons of both the pyridine and phenyl rings will resonate in the aromatic region (120-160 ppm).
-
Quaternary Carbons: The carbons directly attached to the phenyl group (C2), the nitrile group (C3), and the ipso-carbon of the phenyl ring (C1') will appear as weak signals due to the absence of attached protons and the resulting lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled spectrum.
-
Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 115-125 ppm.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Methodology for FT-IR Analysis
2.1.1. Sample Preparation Protocol (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for analyzing solid and liquid samples with minimal preparation.
-
Instrument Background: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply gentle and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
2.1.2. FT-IR Data Acquisition Workflow
The process of acquiring an FT-IR spectrum is straightforward.
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic and nitrile functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2240-2220 | Strong, Sharp | C≡N stretch (Nitrile) |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bend |
Interpretation:
-
Aromatic C-H Stretch: The presence of both phenyl and pyridine rings will result in C-H stretching vibrations appearing just above 3000 cm⁻¹.
-
Nitrile Stretch: The most characteristic peak in the IR spectrum will be the strong and sharp absorption band for the C≡N triple bond stretch, typically found in the 2240-2220 cm⁻¹ region for aromatic nitriles.
-
Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
C-H Bending: The out-of-plane C-H bending vibrations of the aromatic rings will produce strong bands in the fingerprint region (below 1000 cm⁻¹), which can sometimes provide information about the substitution pattern.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Methodology for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound.
3.1.1. Sample Preparation Protocol
-
Solution Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
3.1.2. GC-MS Data Acquisition Workflow
The following workflow illustrates the process of analyzing a sample by GC-MS.
Caption: Workflow for the analysis of a sample by Gas Chromatography-Mass Spectrometry.
Predicted Mass Spectrum of this compound
The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺•): The molecular formula of this compound is C₁₂H₈N₂. The nominal molecular weight is 180 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 180.
-
Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.
-
Loss of HCN: A common fragmentation for nitriles is the loss of a hydrogen cyanide molecule (HCN, 27 Da), which would result in a fragment ion at m/z = 153.
-
Phenyl Cation: The formation of the stable phenyl cation (C₆H₅⁺) at m/z = 77 is a common feature in the mass spectra of phenyl-containing compounds.
-
Pyridyl Cation: A fragment corresponding to the pyridyl cation (C₅H₄N⁺) at m/z = 78 may also be observed.
-
Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. The predicted ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework and the connectivity of the phenyl and nicotinonitrile moieties. The characteristic C≡N stretch in the IR spectrum would provide unambiguous evidence for the nitrile functional group. Finally, the mass spectrum would confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure. This guide, by detailing the methodologies and expected spectral features, serves as a valuable resource for any scientist or researcher involved in the synthesis, analysis, or application of this compound and related compounds.
References
An In-depth Technical Guide on the Solubility and Stability of 2-Phenylnicotinonitrile
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Phenylnicotinonitrile, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document furnishes a robust theoretical framework, predictive insights, and detailed experimental protocols to empower your research and development endeavors.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their unique structural motif, featuring a phenyl group appended to a nicotinonitrile core, has drawn attention for its role as a versatile scaffold in the design of novel therapeutic agents. Derivatives have been explored for a range of biological activities, highlighting the importance of a thorough understanding of their fundamental properties to enable successful drug development. A deep understanding of the solubility and stability of the parent molecule, this compound, is paramount for formulation development, ensuring bioavailability, and meeting regulatory requirements for safety and efficacy.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and physiological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 180.21 g/mol | --INVALID-LINK-- |
| Appearance | Off-White to Yellow Solid | [Vendor Data] |
| Melting Point | 85-89 °C | [Vendor Data] |
| LogP (predicted) | 2.5 - 3.0 | --INVALID-LINK-- |
Note: Some properties are based on typical vendor specifications and predictive models due to limited publicly available experimental data.
Solubility Profile: From Theoretical Prediction to Experimental Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. The structure of this compound, with its aromatic, nonpolar phenyl ring and the polar nitrile and pyridine functionalities, suggests a nuanced solubility profile.
Theoretical Solubility Prediction
In the absence of extensive experimental data, predictive models can offer valuable initial insights. The "like dissolves like" principle suggests that this compound will exhibit greater solubility in solvents with similar polarity.
Quantitative Structure-Activity Relationship (QSAR) and Physics-Based Models:
Advanced computational models can provide more quantitative predictions. QSAR models correlate structural features with observed solubility, while physics-based methods calculate solubility from fundamental thermodynamic principles. These models can be powerful tools in early development to guide solvent selection for synthesis, purification, and formulation.
Predicted Solubility of this compound in Common Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Capable of dipole-dipole interactions with the nitrile and pyridine groups. |
| Polar Protic | Methanol, Ethanol | Moderate | Can act as hydrogen bond acceptors for the pyridine nitrogen. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | Favorable π-π stacking interactions with the phenyl and pyridine rings. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | Lacks favorable interactions with the polar functional groups. |
| Aqueous | Water | Very Low | The nonpolar phenyl group significantly limits aqueous solubility. |
Experimental Protocol for Solubility Determination
A robust experimental determination of solubility is essential for accurate formulation development. The isothermal equilibrium shake-flask method is a widely accepted standard.
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, toluene, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Workflow for Experimental Solubility Determination:
Caption: Workflow for isothermal equilibrium solubility determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Shake until equilibrium is reached, typically 24 to 48 hours.
-
Phase Separation: Remove the vials and allow the undissolved solid to settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility in units such as mg/mL or molarity.
Stability Profile: A Forced Degradation Approach
Understanding the chemical stability of this compound is critical for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, as outlined in the ICH guidelines, are essential for developing and validating stability-indicating analytical methods.[1][2]
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid (2-phenylnicotinic acid), while base-catalyzed hydrolysis may yield the carboxylate salt.
-
Oxidation: The pyridine ring and potentially the phenyl ring can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions.
-
Thermal Degradation: High temperatures can lead to decomposition.
Experimental Protocol for Forced Degradation Studies
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Workflow for Forced Degradation Studies:
References
Quantum Chemical-Guided Analysis of 2-Phenylnicotinonitrile: A Technical Guide
Abstract
The 2-phenylnicotinonitrile scaffold is a significant motif in medicinal chemistry and materials science, demonstrating a range of biological activities and intriguing photophysical properties.[1][2] A profound understanding of the relationship between this molecule's three-dimensional structure and its inherent electronic and optical characteristics is crucial for rational drug design and the development of novel materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this compound. We will explore the causality behind methodological choices, establish a self-validating workflow, and connect theoretical data to tangible, experimentally verifiable properties.
Introduction: The "Why" of Computational Inquiry
In modern chemical and pharmaceutical research, computational methods serve as a powerful predictive tool, allowing for the in-silico screening and characterization of molecules before undertaking time-consuming and costly experimental synthesis.[3] For a molecule like this compound, which possesses a flexible dihedral angle between its phenyl and nicotinonitrile rings, quantum chemical calculations can precisely determine its most stable conformation, electronic structure, reactivity sites, and spectroscopic signatures. This computational lens provides invaluable insights that can accelerate the discovery process.[4][5]
This guide will focus on a robust and widely adopted computational protocol to analyze this compound, providing a foundational understanding of its molecular properties.
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical method and basis set.[6] Our approach is built on Density Functional Theory (DFT), a method that offers an excellent balance of computational cost and accuracy for organic molecules of this size.
-
Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.[7] The choice of the exchange-correlation functional is critical. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its reliability in predicting the geometries and electronic properties of a vast range of organic molecules.[8][9]
-
Time-Dependent DFT (TD-DFT): To investigate the electronic absorption properties (i.e., the UV-Vis spectrum), we employ the Time-Dependent extension of DFT (TD-DFT). This method is highly effective for calculating the excitation energies of molecules, providing a theoretical counterpart to experimental spectroscopy.[10][11] For improved accuracy, especially for excited states, the long-range corrected functional CAM-B3LYP is often recommended and used here for spectroscopic predictions.[12][13][14]
-
Basis Set Selection (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and flexible choice.[6][15]
-
6-311G: A triple-zeta basis set, providing a more accurate description of the valence electrons.
-
++: Adds diffuse functions for both heavy atoms and hydrogen. These are crucial for describing anions and systems with lone pairs, providing a more accurate picture of the electron density far from the nuclei.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds.[9]
-
The Computational Workflow: A Self-Validating Protocol
A rigorous computational study follows a logical sequence of steps, where each step validates the previous one. This ensures the final results are reliable and physically meaningful.
Caption: A standard workflow for quantum chemical analysis.
Experimental Protocol: Step-by-Step
-
Structure Input and Optimization:
-
Action: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor (e.g., GaussView, Avogadro).
-
Causality: An initial, reasonable 3D geometry is required as a starting point for the energy minimization calculation.
-
Execution: Submit the structure for geometry optimization using the DFT B3LYP/6-311++G(d,p) level of theory. The software will iteratively adjust bond lengths, angles, and dihedrals to find the lowest energy conformation.
-
-
Frequency Analysis:
-
Action: Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Causality: This step is a critical validation check. A true energy minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, not a stable structure.[5]
-
Execution: Analyze the output of the frequency calculation. Confirm that all calculated vibrational frequencies are positive.
-
-
Calculation of Molecular Properties:
-
Action: Using the validated, optimized geometry, perform single-point energy calculations to derive various electronic and spectroscopic properties.
-
Causality: The optimized geometry represents the most probable structure of the molecule, and therefore, all properties should be calculated from this stable conformation.
-
Execution:
-
Frontier Molecular Orbitals (HOMO/LUMO): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface.
-
UV-Vis Spectrum: Perform a TD-DFT calculation (e.g., using CAM-B3LYP/6-311++G(d,p)) to compute the first several electronic excitation energies and oscillator strengths.
-
Non-Linear Optical (NLO) Properties: Calculate the polarizability (α) and the first hyperpolarizability (β) to assess the NLO response.[16][17]
-
-
Results and Interpretation: A Case Study
The results from these calculations provide a rich dataset for understanding the chemical nature of this compound.
Caption: Connecting theoretical calculations to practical applications.
Geometric Parameters
The optimization will reveal the key structural features, most notably the dihedral angle between the phenyl and pyridine rings. This angle is a result of the balance between conjugative effects (favoring planarity) and steric hindrance.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Implication |
| C-C Bond (inter-ring) | ~1.48 Å | Indicates partial double bond character from conjugation. |
| C≡N Bond Length | ~1.16 Å | Typical triple bond length. |
| Phenyl-Pyridine Dihedral Angle | ~30-40° | Non-planar structure due to steric hindrance. |
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are key to understanding chemical reactivity and electronic transitions.[15]
-
HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential. For this compound, the HOMO is typically localized on the more electron-rich phenyl ring.
-
LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity. The LUMO is often localized on the electron-deficient nicotinonitrile ring.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
| Orbital | Energy (eV) | Location |
| HOMO | -6.5 eV | Phenyl Ring |
| LUMO | -1.8 eV | Nicotinonitrile Ring |
| Energy Gap (ΔE) | 4.7 eV | High Kinetic Stability |
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electron density, which is invaluable for predicting reactivity.
-
Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. In this compound, this is expected around the nitrogen atom of the nitrile group.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, prone to nucleophilic attack.
-
Green Regions (Neutral Potential): Typically found over the carbon atoms of the aromatic rings.
Simulated UV-Vis Spectrum
TD-DFT calculations predict the wavelength of maximum absorption (λmax).[18] This is typically associated with the HOMO→LUMO electronic transition (a π→π* transition), which characterizes the molecule's color and photophysical behavior. A calculated λmax can be directly compared with an experimentally measured spectrum for validation.
Non-Linear Optical (NLO) Properties
Molecules with significant charge separation and a large difference in ground- and excited-state dipole moments can exhibit NLO properties. The calculated first hyperpolarizability (β) is a key metric; large values suggest potential for use in optoelectronic materials.[7]
Validation: Bridging Theory and Experiment
The ultimate test of a computational model is its ability to reproduce and predict experimental results.[4][19][20] The validation of computational models using experimental data is essential to assess their accuracy and reliability.[20][21]
-
Geometric Validation: Calculated bond lengths and angles can be benchmarked against crystallographic data from sources like the Cambridge Structural Database.
-
Spectroscopic Validation: The calculated λmax from TD-DFT should be compared with the peak absorption from an experimentally measured UV-Vis spectrum in a non-polar solvent. A close agreement validates the chosen computational level of theory.
-
Reactivity Validation: Predictions from the MEP map can guide synthesis by identifying the most reactive sites for chemical modification.
Conclusion
Quantum chemical calculations, grounded in DFT and TD-DFT, provide a robust, predictive framework for investigating the structure-property relationships of this compound. By following a systematic and self-validating workflow, researchers can gain deep insights into the geometric, electronic, reactive, and spectroscopic nature of this important molecular scaffold. This theoretical understanding is not merely an academic exercise; it is a vital tool that informs rational design, predicts molecular behavior, and ultimately accelerates the development of new drugs and materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Density functional theory predictions of the nonlinear optical properties of molecules | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. John Herbert: Time-dependent DFT [asc.ohio-state.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Performance of DFT functionals for calculating the second-order nonlinear optical properties of dipolar merocyanines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]
- 15. cellmolbiol.org [cellmolbiol.org]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. fiveable.me [fiveable.me]
- 20. fiveable.me [fiveable.me]
- 21. scielo.br [scielo.br]
The Architectural Blueprint of Efficacy: An In-depth Technical Guide to the Crystal Structure of 2-Phenylnicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylnicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent structural features and amenability to chemical modification have propelled the development of a diverse array of derivatives with significant biological activities. Understanding the precise three-dimensional arrangement of these molecules within a crystal lattice is paramount, as it dictates not only their physicochemical properties but also their interactions with biological targets. This guide provides a comprehensive exploration of the crystal structure of this compound derivatives, offering insights into their synthesis, solid-state architecture, and the profound implications for drug discovery and development.
The Strategic Synthesis of this compound Derivatives
The journey to elucidating the crystal structure of this compound derivatives begins with their chemical synthesis. A multitude of synthetic strategies have been developed, with one-pot multicomponent reactions (MCRs) being a particularly efficient and widely adopted approach. These reactions offer the advantage of rapidly generating molecular complexity from simple starting materials in a single synthetic operation.
A common and effective MCR for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles involves the condensation of an aryl aldehyde, an acetophenone derivative, malononitrile, and an ammonium salt, often in the presence of a catalyst.[1] This approach allows for the introduction of diverse substituents on the phenyl rings, enabling the systematic exploration of structure-activity relationships.
Experimental Protocol: Representative Synthesis of 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile
The following protocol outlines a typical synthesis of a this compound derivative, adapted from established literature procedures.[1]
Materials:
-
2,4-Dichlorobenzaldehyde
-
Acetophenone
-
Malononitrile
-
Ammonium acetate
-
Ethanol (Solvent)
-
Catalyst (e.g., an acidic or basic catalyst)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2,4-dichlorobenzaldehyde, acetophenone, malononitrile, and a slight excess of ammonium acetate.
-
Add ethanol as the solvent to create a slurry.
-
Introduce a catalytic amount of a suitable catalyst (e.g., piperidine, acetic acid).
-
Reflux the reaction mixture with stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials and soluble impurities.
-
The purified product is dried under vacuum.
Caption: A generalized workflow for the one-pot synthesis of this compound derivatives.
The Art of Crystal Growth: From Solution to Single Crystal
The acquisition of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The slow and controlled precipitation of molecules from a supersaturated solution is the fundamental principle behind most crystallization techniques. For this compound derivatives, which are typically crystalline organic solids, several methods can be employed.
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The gradual evaporation of the solvent slowly increases the concentration, leading to the formation of well-ordered crystals.
-
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and layering a "poor" solvent (in which the compound is less soluble) on top. The slow diffusion of the poor solvent into the good solvent reduces the overall solubility, inducing crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent." The vapor of the anti-solvent gradually diffuses into the solution, causing the compound to crystallize.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Purification: Ensure the synthesized this compound derivative is of high purity (>98%), as impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. A good starting point for many organic molecules is ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane.
-
Preparation of a Saturated Solution: Gently warm a small amount of the chosen solvent and add the purified compound until no more dissolves. Add a few more drops of the solvent to ensure the solution is just below saturation at the elevated temperature.
-
Filtration: Filter the warm solution through a syringe filter into a clean, dust-free vial to remove any particulate matter that could act as nucleation sites.
-
Incubation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation. Place the vial in a vibration-free environment at a constant temperature.
-
Observation: Monitor the vial periodically for the formation of single crystals over several days to weeks.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal lattice.
Caption: The workflow of single-crystal X-ray diffraction analysis.
The analysis of the diffraction data allows for the determination of the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the unit cell). The ultimate goal is to generate an electron density map, from which the positions of the individual atoms can be determined. This leads to a detailed model of the molecule, including bond lengths, bond angles, and torsion angles.
The Crystal Packing and Intermolecular Interactions of this compound Derivatives
The solid-state structure of this compound derivatives is characterized by a non-planar conformation, where the phenyl rings are twisted out of the plane of the central pyridine ring to minimize steric hindrance. The specific dihedral angles between these rings are a key structural feature.
The crystal packing is stabilized by a variety of intermolecular interactions, which play a crucial role in the overall architecture and properties of the solid. These interactions include:
-
Hydrogen Bonding: In derivatives containing hydrogen bond donors (e.g., amino groups) and acceptors (e.g., the nitrile nitrogen, pyridine nitrogen, or other substituents), hydrogen bonds are a dominant force in directing the crystal packing. For instance, in the crystal structure of 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, intermolecular N-H···N(nitrile) hydrogen bonds form centrosymmetric dimers.[2]
-
π–π Stacking: The aromatic nature of the pyridine and phenyl rings facilitates π–π stacking interactions, where the electron-rich π systems of adjacent molecules interact favorably. These interactions are often observed as offset face-to-face or edge-to-face arrangements.
-
C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak hydrogen bond donor to a π system.
-
van der Waals Forces: These non-specific attractive and repulsive forces contribute to the overall stability of the crystal packing.
The interplay of these intermolecular forces dictates the formation of specific supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions.
Computational Insights: DFT and Hirshfeld Surface Analysis
Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, provide a deeper understanding of the electronic structure and intermolecular interactions within the crystal.
-
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and generate molecular electrostatic potential (MEP) maps. The MEP map is particularly useful for identifying regions of positive and negative electrostatic potential on the molecular surface, which can predict sites for intermolecular interactions.
-
Hirshfeld Surface Analysis: This powerful tool allows for the visualization and quantification of intermolecular contacts in a crystal. The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts can be readily identified. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
Structure-Activity Relationship (SAR): The Link to Biological Function
For drug development professionals, the crystal structure of a this compound derivative is not merely an academic curiosity; it is a critical piece of information for understanding its biological activity. The specific conformation of the molecule and the nature of its intermolecular interactions can provide valuable insights into how it binds to its biological target.
For example, many nicotinonitrile derivatives have been investigated as kinase inhibitors.[3][4][5] The three-dimensional shape of the inhibitor, as determined by X-ray crystallography, is crucial for its ability to fit into the ATP-binding pocket of a kinase. The orientation of the phenyl rings and the presence of specific functional groups that can form hydrogen bonds or other interactions with amino acid residues in the active site are key determinants of inhibitory potency.
The analysis of a series of crystal structures of related derivatives can help to build a structure-activity relationship (SAR) model. This model can then be used to rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for a selection of this compound derivatives, illustrating the structural diversity within this class of compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile | C₁₉H₁₂Cl₂N₃ | Monoclinic | P2₁/c | 9.421(3) | 27.617(6) | 12.501(4) | 90.35(2) | 8 | [6] |
| 2-Methoxy-4,6-diphenylnicotinonitrile | C₁₉H₁₄N₂O | Orthorhombic | P2₁2₁2₁ | 15.0686(16) | 24.327(3) | 3.8986(4) | 90 | 4 | [7] |
| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | C₁₉H₁₅N₃O | Monoclinic | P2₁/n | 10.9448(12) | 18.960(2) | 7.4738(8) | 94.743(2) | 4 | [8] |
| 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile | C₂₀H₁₇N₃O₃ | Triclinic | P-1 | 8.1320(16) | 10.497(2) | 10.914(2) | - | 2 | [2] |
Conclusion
The study of the crystal structure of this compound derivatives is a multifaceted endeavor that bridges synthetic chemistry, crystallography, computational modeling, and medicinal chemistry. A thorough understanding of the solid-state architecture of these compounds provides invaluable insights into their fundamental properties and their potential as therapeutic agents. By meticulously controlling their synthesis, mastering the art of crystallization, and leveraging the power of X-ray diffraction and computational analysis, researchers can unlock the full potential of this privileged scaffold in the ongoing quest for novel and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methoxy-4,6-diphenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Nicotinonitrile: From Historical Discovery to a Privileged Scaffold in Modern Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nicotinonitrile, also known as 3-cyanopyridine, represents a cornerstone heterocyclic compound whose journey from a 19th-century chemical curiosity to a multi-ton industrial intermediate and a "privileged structure" in medicinal chemistry is a testament to its profound versatility.[1][2] Initially linked to the oxidative degradation products of nicotine, its chemistry has evolved to become central to the synthesis of Vitamin B3 (niacinamide) and a diverse array of life-saving pharmaceuticals.[3][4] This guide provides a comprehensive technical overview of the discovery and history of nicotinonitrile. It traces the evolution of its synthetic methodologies, from early laboratory-scale preparations to modern industrial processes. Furthermore, it delves into the compound's emergence as an indispensable scaffold in drug discovery, forming the core of marketed drugs such as the kinase inhibitors Bosutinib and Neratinib, and the cardiotonic agents Milrinone and Olprinone.[1][2][5] Through detailed protocols, workflow diagrams, and a summary of its therapeutic applications, this document serves as an essential resource for scientists engaged in chemical synthesis and pharmaceutical development.
The Genesis of Nicotinonitrile: A Historical Perspective
The story of nicotinonitrile is intrinsically linked to its oxidized counterpart, nicotinic acid. The initial foray into this chemical family did not begin with the nitrile itself, but with the acid derived from a widely known alkaloid.
1.1 The Foundational Discovery: Hugo Weidel and Nicotinic Acid (1873)
The first significant milestone was laid in 1873 by the chemist Hugo Weidel. In his studies of nicotine, Weidel reported the synthesis of a new compound by the potent oxidation of nicotine using potassium chromate and sulfuric acid.[3] This new substance was named "nicotinic acid," establishing the pyridine-3-carboxylic acid framework that defines this class of compounds. While this was not the discovery of nicotinonitrile, it was the first description of the core chemical skeleton and the origin of the "nicotino-" prefix, providing the fundamental basis from which later discoveries would build.
1.2 Early Synthetic Routes to Nicotinonitrile
Following the characterization of nicotinic acid, chemists began to explore methods to access its derivatives, including the nitrile. These early laboratory methods, while not always efficient by modern standards, demonstrated the chemical feasibility of producing 3-cyanopyridine from various precursors.
-
From Nicotinamide: One of the most classic and straightforward laboratory preparations involves the dehydration of nicotinamide (the amide of nicotinic acid). The use of a powerful dehydrating agent, such as phosphorus pentoxide (P₂O₅), effectively removes a molecule of water from the primary amide group to yield the nitrile. This method remains a reliable, albeit aggressive, route for lab-scale synthesis.[6]
-
From 3-Pyridinesulfonic Acid: Another early route involved the fusion of the sodium salt of 3-pyridinesulfonic acid with sodium cyanide.[6][7] This nucleophilic substitution reaction, carried out at high temperatures, displaces the sulfonate group with a cyanide anion.
-
From 3-Halopyridines: The reaction of 3-bromopyridine with cuprous cyanide (CuCN) provided another pathway.[6] This represents a variation of the Rosenmund-von Braun reaction, a well-established method for introducing cyano groups onto aromatic rings.
These early methods were crucial for academic exploration, allowing for the initial characterization and study of nicotinonitrile's properties and reactivity.
The Industrial Scale-Up: Ammoxidation of 3-Picoline
The transition of nicotinonitrile from a laboratory reagent to a large-scale industrial commodity was driven by the need for an efficient and cost-effective synthesis of Vitamin B3. The breakthrough came with the development of the vapor-phase catalytic ammoxidation of 3-methylpyridine (commonly known as 3-picoline or β-picoline).
This process, which remains the dominant industrial method today, involves the reaction of 3-picoline with ammonia and air (as the source of oxygen) at high temperatures over a solid-state catalyst, typically based on vanadium oxide.[3][8][9]
Reaction: H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O[9]
The causality for this method's success lies in its efficiency and atom economy. It converts a readily available petrochemical feedstock (3-picoline) directly into nicotinonitrile in a continuous process. The resulting nicotinonitrile is then easily hydrolyzed to produce nicotinamide, a primary form of Vitamin B3.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]
- 8. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 9. Nicotinonitrile - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: 2-Phenylnicotinonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylnicotinonitrile, a substituted pyridine derivative, is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features, characterized by the electron-withdrawing nitrile group and the phenyl substituent on the pyridine ring, render it an ideal precursor for the construction of a diverse array of complex heterocyclic systems. This document provides an in-depth guide to the synthetic utility of this compound, detailing its preparation and its application in the synthesis of medicinally relevant scaffolds such as thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. The protocols described herein are designed to be robust and reproducible, offering insights into the underlying reaction mechanisms and the rationale for specific experimental conditions.
Introduction: The Strategic Importance of the Nicotinonitrile Scaffold
The nicotinonitrile framework is a privileged scaffold in medicinal chemistry and materials science.[1] The pyridine ring is a common motif in numerous natural products and FDA-approved drugs, while the nitrile group serves as a versatile synthetic handle for a wide range of chemical transformations. It can be hydrolyzed to amides or carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form other heterocyclic rings.
The introduction of a phenyl group at the 2-position of the nicotinonitrile core, yielding this compound, further enhances its utility. The phenyl ring can modulate the electronic properties of the pyridine system and provides a vector for further functionalization, allowing for the fine-tuning of steric and electronic properties in target molecules. This makes this compound and its derivatives particularly attractive for the synthesis of compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents.
Synthesis of the this compound Core
A common and efficient strategy for the synthesis of substituted nicotinonitriles involves a multi-step sequence starting from readily available precursors. A typical route proceeds via a Knoevenagel condensation followed by a cyclization reaction to construct the pyridine ring.
Step 1: Knoevenagel Condensation to Benzylidenemalononitrile
The first step involves the base-catalyzed condensation of benzaldehyde with malononitrile. This reaction is highly efficient and forms the α,β-unsaturated dinitrile, a key intermediate for the subsequent cyclization.[2]
Protocol 1: Synthesis of 2-Benzylidenemalononitrile
-
Reagents and Materials:
-
Benzaldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol
-
-
Procedure:
-
To a solution of benzaldehyde (1.0 equiv) and malononitrile (1.0 equiv) in ethanol, add a catalytic amount of piperidine (0.1 equiv).
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature below 40 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-2 hours.
-
Upon completion, a solid precipitate of 2-benzylidenemalononitrile will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Trustworthiness: This protocol is a well-established and high-yielding reaction. The product can be easily purified by recrystallization from ethanol if necessary, but the precipitated solid is often of high purity.
Step 2: Construction of the this compound Scaffold
The benzylidenemalononitrile intermediate can be further elaborated to form the desired this compound scaffold through various cyclization strategies. One common approach involves reaction with a suitable C3-synthon.
Conceptual Workflow for Pyridine Synthesis
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Fused Heterocycles
This compound is an excellent starting material for the synthesis of fused heterocyclic systems due to the reactivity of the nitrile group and the ability to introduce functional groups onto the pyridine ring.
Synthesis of Thieno[2,3-b]pyridines via a Modified Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[3][4] A modification of this strategy can be employed to construct thieno[2,3-b]pyridines, a scaffold known for its diverse biological activities, including kinase inhibition and chemosensitizing effects in cancer therapy.
The overall strategy involves the conversion of the this compound core to a 2-chloro or 2-mercapto derivative, which can then undergo cyclization with an active methylene compound and sulfur.
Protocol 2: Synthesis of 3-Amino-2-cyano-thieno[2,3-b]pyridine Derivatives
-
Part A: Synthesis of 2-Chloro-6-phenylnicotinonitrile
-
Starting from a 2-hydroxy-6-phenylnicotinonitrile precursor (accessible from the cyclization step in section 2.2), treat with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
The reaction is typically heated to reflux for several hours.
-
After cooling, the reaction mixture is carefully quenched by pouring onto ice.
-
The precipitated product is filtered, washed with water, and dried.
-
-
Part B: Thorpe-Ziegler Cyclization to form the Thieno[2,3-b]pyridine
-
Reagents and Materials:
-
2-Chloro-6-phenylnicotinonitrile (1.0 equiv)
-
Ethyl cyanoacetate (1.1 equiv)
-
Sodium ethoxide (2.2 equiv)
-
Ethanol (anhydrous)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add ethyl cyanoacetate dropwise at room temperature.
-
Add the 2-chloro-6-phenylnicotinonitrile to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC.
-
The Thorpe-Ziegler reaction involves an initial S-alkylation followed by an intramolecular cyclization.[5][6] The nitrile group participates in the cyclization, leading to an enamine intermediate which tautomerizes to the final 3-aminothieno[2,3-b]pyridine product.
-
After the reaction is complete, cool the mixture and neutralize with a weak acid (e.g., acetic acid).
-
The product will precipitate from the solution. Collect by filtration, wash with water and cold ethanol, and dry.
-
-
Mechanism: Thieno[2,3-b]pyridine Formation
Caption: Key steps in the Thorpe-Ziegler cyclization.
Data Summary for Thieno[2,3-b]pyridine Synthesis
| Starting Material | Reagents | Key Transformation | Typical Yield | Reference |
| 2-Chloronicotinonitrile Derivative | Ethyl Cyanoacetate, NaOEt | Thorpe-Ziegler Cyclization | 60-85% | [5][6] |
| 2-Mercaptonicotinonitrile Derivative | α-Halo Ketone, Base | Gewald-type Cyclization | 55-80% | [7] |
Synthesis of Pyrido[2,3-d]pyrimidines
The nitrile group of this compound can be transformed into an amino group, which then serves as a binucleophile for the construction of a fused pyrimidine ring. Pyrido[2,3-d]pyrimidines are another class of heterocyclic compounds with significant biological activity, often acting as enzyme inhibitors.[1]
Protocol 3: Synthesis of Phenyl-Substituted Pyrido[2,3-d]pyrimidines
-
Part A: Synthesis of 2-Amino-6-phenylnicotinamide
-
Begin with 2-chloro-6-phenylnicotinonitrile.
-
Displace the chloro group with ammonia (using a solution of ammonia in a suitable solvent, often under pressure and heat) to yield 2-amino-6-phenylnicotinonitrile.
-
Perform a controlled hydrolysis of the nitrile group, for example using hydrogen peroxide in the presence of a base like sodium carbonate, to yield 2-amino-6-phenylnicotinamide.
-
-
Part B: Cyclization to form the Pyrido[2,3-d]pyrimidine Ring
-
Reagents and Materials:
-
2-Amino-6-phenylnicotinamide (1.0 equiv)
-
Formamide (excess, acts as reagent and solvent)
-
-
Procedure:
-
Heat a mixture of 2-amino-6-phenylnicotinamide in an excess of formamide.
-
The reaction is typically conducted at a high temperature (e.g., 150-180 °C) for several hours.
-
The formamide serves as a source of the final carbon atom for the pyrimidine ring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
-
Logical Flow for Pyrido[2,3-d]pyrimidine Synthesis
Caption: Synthetic route to Pyrido[2,3-d]pyrimidines.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, medicinally relevant heterocyclic compounds. Its strategic combination of a modifiable phenyl group and a synthetically tractable nitrile group on a pyridine core allows for the construction of diverse scaffolds such as thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. The protocols and workflows detailed in this guide demonstrate the reliability and efficiency of synthetic routes employing this key intermediate, providing a solid foundation for researchers in organic synthesis and drug discovery.
References
- 1. Synthesis of a new series of pyridine and fused pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. bu.edu.eg [bu.edu.eg]
The 2-Phenylnicotinonitrile Scaffold: A Privileged Motif in Modern Drug Discovery
Application Notes & Protocols for Medicinal Chemistry
Introduction: The Ascendancy of the Nicotinonitrile Core
Within the vast landscape of heterocyclic chemistry, the nicotinonitrile (3-cyanopyridine) framework has distinguished itself as a "privileged scaffold".[1][2][3][4] This designation is reserved for molecular architectures that are not only synthetically tractable but also capable of interacting with a diverse range of biological targets, leading to compounds with significant pharmacological activity. The pyridine ring offers a versatile template for chemical modification, while the nitrile group, an excellent hydrogen bond acceptor and bioisostere for various functional groups, critically influences the molecule's electronic properties and binding capabilities.[5]
This guide focuses on a specific, high-value derivative: 2-phenylnicotinonitrile . The introduction of a phenyl group at the 2-position of the nicotinonitrile core creates a biaryl structure that imparts distinct conformational and electronic properties, making it a cornerstone for the development of targeted therapeutics. Several marketed drugs, particularly in oncology, such as the kinase inhibitors Bosutinib and Neratinib, feature a related substituted pyridine core, underscoring the therapeutic relevance of this chemical class.[1][5] These application notes will provide an in-depth exploration of the synthesis, derivatization, and biological evaluation of this compound-based compounds, offering both foundational knowledge and actionable protocols for researchers in the field.
Synthesis Strategies: Building the Core Scaffold
The construction of the this compound scaffold can be achieved through several robust synthetic methodologies. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely adopted method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][7][8]
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol details a standard procedure for the synthesis of this compound from 2-chloronicotinonitrile and phenylboronic acid.
Causality and Experimental Rationale:
-
Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential. Palladium cycles between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the active catalyst.[7][8]
-
Base: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]
-
Solvent System: A biphasic solvent system, such as toluene and water, is often used. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. Vigorous stirring is necessary to maximize the interfacial area where the reaction occurs. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free atmosphere.
-
Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio by volume) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the reaction mixture under the inert atmosphere.
-
Reaction Execution: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[10]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polycyclic Maleimide-based Scaffold as New Privileged Structure for Navigating the Cannabinoid System Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Phenylnicotinonitrile Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-phenylnicotinonitrile scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth exploration of this compound derivatives, covering their synthesis, mechanism of action, and protocols for their evaluation as kinase inhibitors. We will delve into their effects on key signaling pathways such as RET, Src, and Pim, providing detailed experimental procedures and data interpretation guidelines to empower researchers in their drug discovery efforts.
Introduction: The Promise of the this compound Scaffold
The landscape of kinase inhibitor discovery is continually evolving, with an emphasis on developing targeted therapies that offer improved efficacy and reduced off-target effects. The this compound core structure has garnered significant attention due to its synthetic tractability and its ability to be readily modified to achieve high affinity and selectivity for various kinase targets. These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This mode of action effectively shuts down aberrant signaling cascades that drive disease progression.
Mechanism of Action: Targeting Key Oncogenic Kinases
This compound derivatives have demonstrated inhibitory activity against a range of kinases implicated in cancer and other diseases. Here, we focus on three prominent examples: RET, Src, and Pim kinases.
RET Tyrosine Kinase Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous and renal systems.[1][2][3] Activating mutations and fusions of the RET gene are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancer.[2] this compound derivatives have been identified as potent inhibitors of RET kinase.[4]
RET Signaling Pathway:
Upon binding of its ligand, glial cell line-derived neurotrophic factor (GDNF), RET dimerizes and undergoes autophosphorylation, initiating downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and differentiation.[1][2]
References
- 1. Signal transduction by the receptor tyrosine kinase Ret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. Signal transduction by the receptor tyrosine kinase Ret. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-Phenylnicotinonitrile: A Gateway to Advanced Materials
Introduction: The Unassuming Power of a Phenyl-Substituted Pyridine
In the vast landscape of organic molecules, the 2-phenylnicotinonitrile scaffold has emerged as a cornerstone for the development of high-performance materials. Its inherent electronic properties, coupled with a remarkable versatility for chemical modification, have positioned it at the forefront of innovations in organic electronics, coordination chemistry, and polymer science. This application note provides an in-depth exploration of the utility of this compound and its derivatives, offering both foundational scientific principles and detailed experimental protocols for researchers and professionals in materials science and drug development.
The core strength of the this compound unit lies in the electronic interplay between the electron-withdrawing nitrile group and the tunable phenyl substituent on the pyridine ring. This arrangement creates a molecular scaffold with inherent charge-transfer characteristics, making it an ideal building block for materials where the manipulation of electronic energy levels is paramount. Its applications are diverse, ranging from vibrant and efficient organic light-emitting diodes (OLEDs) to robust polymer systems and catalytically active metal complexes. This guide will illuminate the path from molecular design to practical application, underscoring the profound impact of this versatile molecule.
I. Revolutionizing Displays: this compound in Organic Light-Emitting Diodes (OLEDs)
The most significant impact of this compound derivatives has been in the field of OLEDs, particularly in the development of materials for Thermally Activated Delayed Fluorescence (TADF).[1][2] TADF emitters are a "third generation" of OLED materials that can theoretically achieve 100% internal quantum efficiency without relying on expensive and rare heavy metals like iridium and platinum.[2][3]
The Science of TADF: Why this compound Excels
In an OLED, electrical excitation generates both singlet (25%) and triplet (75%) excitons.[1] Conventional fluorescent materials can only harvest singlet excitons, limiting their maximum internal quantum efficiency (IQE) to 25%.[1] Phosphorescent materials can harvest both, but often rely on heavy metals.[2] TADF materials offer a metal-free alternative by enabling the conversion of non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[1]
For efficient RISC to occur, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) must be very small.[1] This is where the molecular design of this compound derivatives becomes crucial. By creating a twisted donor-acceptor (D-A) structure, where an electron-donating moiety is linked to the electron-accepting nicotinonitrile core, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be spatially separated.[1] This separation minimizes the ΔEST, facilitating efficient RISC.[1] The phenyl group at the 2-position can be further functionalized to fine-tune the electronic properties and steric hindrance, thereby optimizing the TADF characteristics.[4]
Workflow for Developing this compound-Based TADF Emitters
Caption: Workflow for TADF Emitter Development.
Experimental Protocol: Synthesis of a D-A-D type TADF Emitter
This protocol is a representative example for the synthesis of a symmetric Donor-Acceptor-Donor (D-A-D) TADF emitter based on an indolocarbazole donor and a nicotinonitrile acceptor.[1]
Materials:
-
3,5-Dihalonicotinonitrile
-
Indolocarbazole
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 3,5-dihalonicotinonitrile (1 equivalent), indolocarbazole (2.2 equivalents), NaOtBu (3 equivalents), and the palladium catalyst (0.05 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by temperature-gradient sublimation to obtain the final high-purity material required for OLED device fabrication.
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Evaluate thermal stability using Thermogravimetric Analysis (TGA).
-
Determine photophysical properties such as absorption, emission, and quantum yield in various solvents.[5][6][7][8][9]
| Compound Type | Donor | Acceptor | Emission Color | Max EQE (%) | Ref. |
| D-A-D (Symmetric) | Indolocarbazole | Isonicotinonitrile | Green | 14.8 | [1] |
| D-A-D (Asymmetric) | Indolocarbazole | Nicotinonitrile | Green | 14.9 | [1] |
| D-A | Carbazole-Phenyl | Thioxanthone | Blue | N/A (designed) | [4] |
Table 1: Performance of Nicotinonitrile-based TADF Emitters in OLEDs.
II. Building Blocks for Functional Polymers
The reactivity of the nitrile group and the aromatic nature of the this compound scaffold make it a valuable monomer for the synthesis of high-performance polymers. These polymers can exhibit enhanced thermal stability, specific optoelectronic properties, and flame retardancy.
Causality in Polymer Properties
Incorporating the this compound moiety into a polymer backbone can impart several desirable characteristics. The rigid aromatic structure contributes to a high glass transition temperature (Tg) and thermal stability.[10] The polar nitrile groups can enhance intermolecular interactions, leading to improved mechanical properties. Furthermore, the nitrile group can undergo thermal cyclization to form conjugated triazine rings, creating a highly cross-linked and thermally stable network, a key feature of phthalonitrile-based polymers.[11] Copolymers of propenonitrile (acrylonitrile) with other monomers are known to produce strong and shock-resistant plastics.[12]
Experimental Protocol: Synthesis of a Polyimide-co-nicotinonitrile
This protocol outlines a potential route to incorporate this compound derivatives into a polyimide backbone to enhance thermal and flame-retardant properties.
Materials:
-
A diamine-functionalized this compound derivative
-
A commercial dianhydride (e.g., pyromellitic dianhydride)
-
N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Formation: In a dry reaction vessel under a nitrogen atmosphere, dissolve the diamine-functionalized this compound in NMP. Cool the solution to 0 °C.
-
Dianhydride Addition: Slowly add the dianhydride in small portions, maintaining the temperature below 5 °C.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours to form the poly(amic acid) solution.
-
Imidization: Add acetic anhydride and pyridine to the poly(amic acid) solution and heat to 120-150 °C for 4-6 hours to induce chemical imidization.
-
Precipitation and Drying: Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol. Filter the polymer, wash thoroughly, and dry in a vacuum oven.
III. Ligands in Coordination Chemistry: Catalysis and Beyond
The nitrogen atom of the pyridine ring and the nitrile group in this compound can act as coordination sites for metal ions, making it a versatile ligand in coordination chemistry.[13][14][15] The resulting metal complexes can exhibit interesting catalytic, magnetic, and photophysical properties.
The Role of this compound as a Ligand
The bidentate nature of some this compound derivatives allows them to form stable chelate complexes with transition metals.[13] The electronic properties of the ligand, which can be tuned by modifying the phenyl ring, influence the properties of the resulting metal complex. These complexes have potential applications in:
-
Homogeneous Catalysis: The metal center's reactivity can be modulated for various organic transformations.[16][17]
-
Stimuli-Responsive Materials: Changes in the coordination environment can lead to alterations in color or luminescence.[17]
-
Photocatalysis: Metal complexes can be designed to absorb light and drive chemical reactions.[17]
Structure of a Metal Complex with a this compound Derivative
Caption: Chelation of a metal ion (M).
Experimental Protocol: Synthesis of a Co(II) Complex
This protocol is adapted from the synthesis of metal complexes with related α-aminonitrile ligands.[13][15]
Materials:
-
2-Amino-4-phenylnicotinonitrile
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethanol
Procedure:
-
Ligand Solution: Dissolve 2-amino-4-phenylnicotinonitrile (2 equivalents) in warm ethanol.
-
Metal Salt Solution: In a separate flask, dissolve CoCl₂·6H₂O (1 equivalent) in ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Precipitation: A colored precipitate should form immediately or upon standing. Continue stirring for 2-4 hours to ensure complete reaction.
-
Isolation: Collect the solid complex by vacuum filtration.
-
Washing and Drying: Wash the precipitate with cold ethanol and then diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization:
-
Infrared (IR) Spectroscopy: To observe the shift in the C≡N stretching frequency upon coordination.
-
UV-Vis Spectroscopy: To study the electronic transitions and determine the coordination geometry.
-
Magnetic Susceptibility: To determine the magnetic moment of the Co(II) center.
IV. Emerging Applications: Organic Field-Effect Transistors (OFETs)
While less explored than their application in OLEDs, this compound derivatives hold promise for use in organic field-effect transistors (OFETs).[18][19][20][21][22] OFETs are key components in flexible electronics, sensors, and large-area displays.[18]
The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. The ability to form well-ordered thin films and the inherent electronic properties of the material are crucial. The planar structure of the this compound core can facilitate π-π stacking in the solid state, which is essential for efficient charge transport. By tuning the substituents on the phenyl ring, the HOMO and LUMO energy levels can be adjusted to match the work functions of the source and drain electrodes, thereby improving charge injection.
Conclusion
This compound is far more than a simple heterocyclic compound; it is a powerful and versatile building block for the creation of advanced functional materials. Its tunable electronic structure has been expertly harnessed to address the critical challenge of achieving high efficiency in metal-free OLEDs through the TADF mechanism. Beyond this flagship application, its utility in creating thermally robust polymers and functional coordination complexes highlights its broad potential. The detailed protocols and scientific rationale provided herein are intended to empower researchers to explore and expand the applications of this remarkable molecular scaffold, driving future innovations in materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermally activated delayed fluorescence materials for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 4. An effective method in modulating thermally activated delayed fluorescence (TADF) emitters from green to blue emission: the role of the phenyl ring - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Polyimide Copolymers and Nanocomposites: A Review of the Synergistic Effects of the Constituents on the Fire-Retardancy Behavior [mdpi.com]
- 11. Simultaneous Enhancement of Polymerization Kinetics and Properties of Phthalonitrile Using Alumina Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(propenonitrile) (Polyacrylonitrile) [essentialchemicalindustry.org]
- 13. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 14. Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. Research | OIST Groups [groups.oist.jp]
- 18. ossila.com [ossila.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 22. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 2-Phenylnicotinonitrile via Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling methodologies for the synthesis of 2-Phenylnicotinonitrile, a key structural motif in medicinal chemistry and materials science. Recognizing the challenges associated with the coupling of electron-deficient heteroaryl halides, this document offers a comparative analysis of the Suzuki-Miyaura, Stille, and Negishi reactions. We delve into the mechanistic underpinnings, practical advantages, and limitations of each method. Detailed, field-proven protocols are provided for each transformation, complete with quantitative data tables, troubleshooting guides, and visual diagrams of catalytic cycles and experimental workflows to empower researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Importance of this compound
The 2-aryl-3-cyanopyridine scaffold, exemplified by this compound, is a privileged structure in modern pharmacology. Its derivatives have demonstrated a wide spectrum of biological activities, serving as critical pharmacophores in kinase inhibitors, central nervous system agents, and other therapeutic candidates. The efficient and modular construction of this biaryl system is therefore a paramount objective for synthetic and medicinal chemists.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the formation of carbon-carbon bonds.[1] These transformations offer mild reaction conditions, broad functional group tolerance, and predictable reactivity, making them indispensable in both academic research and industrial pharmaceutical synthesis. This guide focuses on the practical application of three seminal palladium-catalyzed reactions—Suzuki-Miyaura, Stille, and Negishi—for the synthesis of this compound from readily available 2-halonicotinonitrile precursors.
Comparative Analysis of Key Cross-Coupling Methodologies
The choice of cross-coupling reaction is a critical decision in a synthetic campaign, dictated by factors such as substrate availability, functional group tolerance, reagent toxicity, and desired reaction kinetics. The starting material of choice is typically 2-chloronicotinonitrile or 2-bromonicotinonitrile, with the chloro- derivative being more cost-effective but generally less reactive.
The Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method.[2] Its popularity stems from the low toxicity, high stability, and commercial availability of boronic acids, as well as its compatibility with aqueous conditions.[3]
-
Causality of Experimental Choices: The reaction requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step. The choice of ligand is critical for electron-deficient and sterically hindered substrates like 2-chloronicotinonitrile. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to promote the challenging oxidative addition step and stabilize the palladium catalyst, preventing deactivation by the pyridine nitrogen.[4]
The Stille Coupling: Tolerance and Predictability
The Stille coupling utilizes organostannane reagents. A key advantage is the exceptional tolerance of organostannanes to a vast array of functional groups; they are also generally stable to air and moisture.[5][6]
-
Causality of Experimental Choices: The reaction typically proceeds under neutral or mildly basic conditions, which can be advantageous for base-sensitive substrates. However, the primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts during purification.[5] The transmetalation step is often the rate-limiting step, and additives like lithium chloride or copper(I) salts can be used to accelerate this process.
The Negishi Coupling: High Reactivity
The Negishi coupling employs highly reactive organozinc reagents, which often leads to faster reaction times and higher yields, especially for challenging substrates.[7] This method demonstrates excellent functional group tolerance and is particularly useful for coupling sp³-hybridized carbons.
-
Causality of Experimental Choices: Organozinc reagents are highly sensitive to air and moisture, necessitating strict anhydrous and anaerobic reaction conditions.[7] They are typically prepared in situ from the corresponding organic halide and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent. The enhanced reactivity makes the Negishi coupling a powerful option when other methods fail, but the operational complexity is a significant consideration.[8][9]
Catalytic Cycles and Experimental Workflow
All three reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this fundamental pathway is key to rational optimization and troubleshooting.
Diagram 1: Generalized Palladium Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Diagram 2: Standard Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
Detailed Application Protocols
The following protocols are designed as robust starting points for the synthesis of this compound. Optimization may be required based on the purity of reagents and specific laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-chloronicotinonitrile and phenylboronic acid, employing a modern, highly active catalyst system suitable for challenging heteroaryl chlorides.[2][4]
Reaction Principle: The coupling of 2-chloronicotinonitrile with phenylboronic acid is catalyzed by a Pd(II) precatalyst which forms the active Pd(0) species in situ. A strong base is used to form the reactive boronate species, and a bulky biarylphosphine ligand facilitates the difficult oxidative addition of the C-Cl bond.
Materials:
-
2-Chloronicotinonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic, anhydrous powder) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloronicotinonitrile (1.0 mmol, 138.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), K₃PO₄ (2.0 mmol, 424.6 mg), and the XPhos Pd G3 precatalyst (0.02 mmol, 16.9 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data Summary (Suzuki-Miyaura Coupling of (Hetero)Aryl Chlorides)
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75[4] |
| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90[4] |
| SPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 4-12 | >90[4] |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95[4] |
Note: Yields are based on literature reports for analogous 2-chloropyridine substrates and may vary for 2-chloronicotinonitrile.
Protocol 2: Stille Coupling
This protocol outlines the synthesis of this compound using tributyl(phenyl)stannane. This method avoids a strong base but requires careful handling of toxic tin reagents.[5][6]
Reaction Principle: The Stille coupling proceeds via the classic Pd(0)/Pd(II) catalytic cycle. The key transmetalation step involves the transfer of the phenyl group from the tin reagent to the palladium center. The reaction is often driven to completion by the formation of stable tin-halide byproducts.
Materials:
-
2-Bromonicotinonitrile (1.0 equiv) (Note: Aryl bromides are generally more reactive than chlorides in Stille couplings)
-
Tributyl(phenyl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Lithium Chloride (LiCl, anhydrous) (3.0 equiv)
-
1,4-Dioxane or Toluene (anhydrous, degassed)
-
Schlenk flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromonicotinonitrile (1.0 mmol, 183.0 mg), anhydrous LiCl (3.0 mmol, 127.0 mg), and Pd(PPh₃)₄ (0.04 mmol, 46.2 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by tributyl(phenyl)stannane (1.1 mmol, 0.36 mL).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (25 mL) and add a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir vigorously for 1 hour. This procedure precipitates the tin byproducts as insoluble tributyltin fluoride.
-
Filtration & Extraction: Filter the mixture through a pad of celite, washing thoroughly with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over Na₂SO₄.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography.
Troubleshooting & Causality:
-
Low Conversion: The transmetalation step is often slow. The addition of LiCl is crucial as it breaks up catalyst aggregates and forms a more reactive chloropalladium intermediate. If issues persist, consider a more polar solvent like DMF.
-
Homocoupling of Stannane: This side reaction can occur, especially if the catalyst is not in the active Pd(0) state.[5] Ensure the Pd(PPh₃)₄ is of high quality and the reaction is thoroughly deoxygenated.
Protocol 3: Negishi Coupling
This protocol details a high-reactivity approach using an in situ generated phenylzinc reagent. All steps must be performed under strictly anhydrous and anaerobic conditions.[7]
Reaction Principle: The high nucleophilicity of the organozinc reagent facilitates a rapid transmetalation step, often allowing the reaction to proceed at lower temperatures or with less reactive halides compared to other methods. The phenylzinc reagent is prepared in situ via transmetalation of phenyllithium with zinc chloride.
Materials:
-
2-Chloronicotinonitrile (1.0 equiv)
-
Bromobenzene (1.1 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)
-
Zinc Chloride (ZnCl₂, 1.2 equiv, anhydrous)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
Tetrahydrofuran (THF, anhydrous)
-
Two-necked round-bottom flasks, syringes, cannula
-
Standard laboratory glassware for workup and purification
Procedure:
Part A: Preparation of Phenylzinc Chloride Solution (in situ)
-
Setup: To a flame-dried, two-necked flask under argon, add anhydrous ZnCl₂ (1.2 mmol, 163.6 mg) and dissolve in anhydrous THF (3 mL).
-
Prepare Phenyllithium: In a separate flame-dried flask under argon, dissolve bromobenzene (1.1 mmol, 0.116 mL) in anhydrous THF (3 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi solution (1.1 equiv) dropwise via syringe. Stir at -78 °C for 30 minutes.
-
Transmetalation: Slowly transfer the freshly prepared phenyllithium solution to the ZnCl₂ solution at 0 °C via cannula. Allow the mixture to warm to room temperature and stir for 1 hour. This generates the phenylzinc chloride reagent.
Part B: Cross-Coupling Reaction 5. Catalyst Preparation: In a separate flame-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.035 mmol, 16.7 mg). 6. Inert Atmosphere: Evacuate and backfill the flask with argon three times. Add anhydrous THF (2 mL). 7. Reagent Addition: Add 2-chloronicotinonitrile (1.0 mmol, 138.5 mg) to the catalyst mixture. 8. Coupling: Transfer the phenylzinc chloride solution prepared in Part A to the flask containing the substrate and catalyst via cannula. 9. Reaction: Heat the reaction mixture to 65 °C and stir for 4-8 hours, monitoring by TLC or LC-MS. 10. Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution. 11. Extraction & Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Troubleshooting & Causality:
-
Failure to Form Organozinc Reagent: This is the most critical step. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. The quality of the n-BuLi is paramount.
-
Low Yield: Incomplete transmetalation or catalyst deactivation can be culprits. The use of modern, bulky ligands like XPhos is often essential for coupling aryl chlorides.
Conclusion and Recommendations
Palladium-catalyzed cross-coupling reactions provide powerful and versatile pathways for the synthesis of this compound.
-
The Suzuki-Miyaura reaction is recommended as the primary method due to its operational simplicity, use of non-toxic and stable reagents, and the availability of highly active, commercially available catalyst systems that are effective for challenging 2-chloropyridine substrates.[4]
-
The Negishi coupling serves as an excellent high-reactivity alternative when the Suzuki coupling proves sluggish, though it demands more rigorous experimental technique.[7]
-
The Stille coupling remains a viable option, particularly when substrate sensitivity to basic conditions is a concern, but the toxicity and purification challenges associated with organotin reagents make it a less favorable choice for routine synthesis.[5]
The protocols and data presented herein provide a robust foundation for researchers to successfully synthesize this compound and its derivatives, enabling further exploration in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 9. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Multi-Component Synthesis of 2-Phenylnicotinonitrile Analogs
Introduction: The Significance of 2-Phenylnicotinonitrile Scaffolds in Modern Drug Discovery
The this compound core, a prominent scaffold in medicinal chemistry, represents a privileged structure in the design of novel therapeutic agents. These compounds, characterized by a pyridine ring bearing a phenyl group at the 2-position and a nitrile at the 3-position, have garnered significant attention due to their diverse and potent biological activities. The nitrile group, a versatile pharmacophore, can participate in various non-covalent interactions with biological targets and is a key feature in over 30 approved pharmaceuticals. The strategic placement of the phenyl and nitrile moieties on the pyridine core provides a unique three-dimensional arrangement that allows for effective interaction with a range of biological targets, leading to applications in oncology, virology, and beyond.[1][2]
Historically, the synthesis of polysubstituted pyridines often involved multi-step, arduous procedures with harsh reaction conditions and modest yields. The advent of multi-component reactions (MCRs) has revolutionized the accessibility of these complex scaffolds. MCRs, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. This "green chemistry" approach is particularly valuable in drug discovery, where the rapid generation of diverse chemical libraries is paramount for identifying and optimizing lead compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the multi-component synthesis of this compound analogs. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the therapeutic relevance of this important class of molecules.
The Power of Four: A One-Pot Approach to 2-Amino-4,6-diaryl-nicotinonitriles
A highly efficient and widely adopted MCR for the synthesis of this compound analogs is the one-pot, four-component reaction of an aromatic aldehyde, an acetophenone derivative, malononitrile, and ammonium acetate. This reaction provides access to a diverse range of 2-amino-4,6-diaryl-nicotinonitriles, which are valuable precursors and biologically active molecules in their own right. The "2-amino" functionality serves as a convenient handle for further chemical modifications, allowing for extensive structure-activity relationship (SAR) studies.
Reaction Causality: A Mechanistic Insight
The success of this four-component reaction hinges on a cascade of well-established organic transformations. Understanding this mechanistic pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism proceeds as follows:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aromatic aldehyde with the active methylene compound, malononitrile. This step forms an electrophilic α,β-unsaturated dinitrile intermediate (arylidenemalononitrile).
-
In Situ Chalcone Formation: Concurrently, the aromatic aldehyde can undergo a Claisen-Schmidt condensation with the acetophenone derivative to form a chalcone intermediate.
-
Michael Addition: The enolate of the acetophenone or the in situ-formed enamine from the ketone and ammonium acetate acts as a Michael donor and adds to the electron-deficient double bond of the arylidenemalononitrile or the chalcone.
-
Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, where a nucleophilic attack from an amino group (derived from ammonium acetate) or the enamine nitrogen onto one of the nitrile groups leads to the formation of a dihydropyridine intermediate.
-
Aromatization: The dihydropyridine intermediate then undergoes a facile oxidation (often aerial oxidation is sufficient) to yield the stable, aromatic 2-amino-3-cyanopyridine product.
Visualizing the Pathway: A Mechanistic Diagram
Caption: Proposed mechanistic pathway for the four-component synthesis of 2-amino-4,6-diaryl-nicotinonitriles.
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative examples of the multi-component synthesis of 2-amino-4,6-diaryl-nicotinonitriles, showcasing both conventional heating and microwave-assisted techniques.
Protocol 1: Conventional Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile
This protocol is adapted from a procedure utilizing reflux conditions in ethanol.[3]
Materials:
-
4-Chlorobenzaldehyde
-
Acetophenone
-
Malononitrile
-
Ammonium acetate
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (10 mmol, 1.41 g), acetophenone (10 mmol, 1.20 g), malononitrile (10 mmol, 0.66 g), and ammonium acetate (80 mmol, 6.17 g).
-
Add 30 mL of absolute ethanol to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (7:3) solvent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the resulting residue into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude solid by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the crystalline 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
This protocol highlights a green chemistry approach, utilizing microwave irradiation under solvent-free conditions for a rapid and efficient synthesis.[4]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Malononitrile
-
Ammonium acetate
-
Microwave synthesizer
-
Pyrex vessel
-
Ethanol (for washing and recrystallization)
Procedure:
-
In a Pyrex vessel, combine benzaldehyde (2 mmol, 0.21 g), acetophenone (2 mmol, 0.24 g), malononitrile (2 mmol, 0.13 g), and ammonium acetate (3 mmol, 0.23 g).
-
Thoroughly mix the reactants with a glass rod.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 300 W) for 7-9 minutes. Monitor the reaction progress by TLC if possible, or run test reactions to optimize the irradiation time.
-
After the irradiation is complete, allow the reaction mixture to cool to room temperature.
-
Wash the solid product with a small amount of cold ethanol (2 mL) to remove any unreacted starting materials.
-
Collect the solid by vacuum filtration.
-
Recrystallize the crude product from 95% ethanol to obtain pure 2-amino-4,6-diphenylnicotinonitrile as a crystalline solid.
-
Characterize the product by its melting point and spectroscopic methods.
Data Presentation: Reaction Scope and Efficiency
The four-component synthesis of 2-amino-4,6-diaryl-nicotinonitriles is highly versatile, accommodating a wide range of substituted aromatic aldehydes and acetophenones. The choice of catalyst and reaction conditions can significantly impact the reaction time and yield.
| Entry | Aldehyde | Ketone | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetophenone | Boric acid / MW | 5 min | 96 | [5] |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | None / EtOH, reflux | 6 h | 85 | [3] |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | Cellulose sulfuric acid / H₂O, 80°C | 30 min | 94 | [6] |
| 4 | 4-Nitrobenzaldehyde | Acetophenone | Cu/C / Solvent-free, 100°C | 25 min | 92 | [7] |
| 5 | Benzaldehyde | 4-Methylacetophenone | Na₂CaP₂O₇ / Solvent-free, 80°C | 15 min | 94 | [5][8] |
| 6 | 4-Hydroxybenzaldehyde | Acetophenone | [Bmim][BF₄] / 60°C | 4 h | 92 | [9] |
| 7 | Thiophene-2-carboxaldehyde | Acetophenone | MgO / Solvent-free, 100°C | 1.5 h | 88 | [10] |
| 8 | Benzaldehyde | Cyclohexanone | Na₂CaP₂O₇ / Solvent-free, 80°C | 20 min | 92 | [8] |
Application in Drug Discovery: Anticancer Activity of this compound Analogs
The this compound scaffold has emerged as a promising template for the development of novel anticancer agents. Numerous studies have demonstrated the potent cytotoxic activity of these compounds against a variety of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key cellular targets involved in cancer progression, such as protein kinases and tubulin polymerization.[10][11]
A study by El-Kashef et al. synthesized a series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and evaluated their ability to inhibit p38α MAP kinase, a key enzyme in inflammatory and stress responses often implicated in cancer. Several of these this compound analogs exhibited potent inhibitory activity with IC₅₀ values in the nanomolar range.[1]
Another study by Al-Ghorbani et al. investigated the cytotoxicity of newly synthesized 2-amino-4,6-diphenylnicotinonitriles against breast cancer cell lines. One of the compounds demonstrated exceptional cytotoxicity, surpassing the potency of the standard anticancer drug Doxorubicin.[12]
Here is a summary of the reported anticancer activity of some this compound analogs:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative | p38α MAP Kinase | 0.07 | [1] |
| 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast) | Surpassed Doxorubicin | [12] |
| 2-phenylacrylonitrile derivative (1g2a) | HCT116 (Colon) | 0.0059 | [11] |
| 2-phenylacrylonitrile derivative (1g2a) | BEL-7402 (Liver) | 0.0078 | [11] |
| N-nicotinonitrile derivative (11) | MCF-7 (Breast) | Promising activity | [9] |
| N-nicotinonitrile derivative (12) | HepG2 (Liver) | Promising activity | [9] |
Troubleshooting and Expert Insights
-
Low Yields: If yields are consistently low, consider increasing the amount of ammonium acetate, which serves as both a nitrogen source and a catalyst. The choice of solvent can also be critical; while green solvents like water and ethanol are preferred, in some cases, aprotic solvents like DMF or DMSO may improve solubility and reaction rates. The use of a catalyst, as indicated in the data table, can significantly enhance yields and reduce reaction times.
-
Side Reactions: The formation of byproducts can sometimes occur. Knoevenagel self-condensation of malononitrile or self-condensation of the ketone can be minimized by the slow addition of the aldehyde to the reaction mixture.
-
Purification Challenges: The crude product can sometimes be an oil or a sticky solid. Trituration with a suitable solvent like diethyl ether or a mixture of hexane and ethyl acetate can often induce crystallization. Column chromatography remains the most reliable method for obtaining highly pure compounds.
-
Catalyst Selection: A variety of catalysts have been shown to be effective, ranging from simple acids and bases to more complex nanocatalysts. For environmentally friendly syntheses, solid acid catalysts like cellulose sulfuric acid or reusable nanocatalysts are excellent choices as they can be easily recovered and reused.
Conclusion and Future Outlook
Multi-component reactions have undeniably paved the way for the efficient and sustainable synthesis of this compound analogs. The one-pot, four-component strategy discussed herein offers a robust and versatile platform for generating molecular diversity for drug discovery programs. The demonstrated potent anticancer activity of these scaffolds underscores their therapeutic potential. Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the expansion of the substrate scope to include a wider range of heterocyclic aldehydes and ketones, and the detailed elucidation of the mechanism of action of the most promising biologically active analogs. These efforts will undoubtedly continue to fuel the discovery of novel drug candidates based on the privileged this compound framework.
References
- 1. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: High-Purity Isolation of 2-Phenylnicotinonitrile via Optimized Flash Chromatography
Abstract
This application note provides a detailed protocol for the purification of 2-Phenylnicotinonitrile using normal-phase flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. By systematically developing a tailored solvent system through Thin-Layer Chromatography (TLC) and applying an optimized flash chromatography protocol, this guide ensures the attainment of high-purity this compound, suitable for downstream applications. The principles and techniques described herein are broadly applicable to the purification of other moderately polar aromatic nitriles.
Introduction: The Rationale for Chromatographic Purification
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent products. Common impurities in the synthesis of such compounds may include unreacted starting materials, reaction byproducts, and degradation products[1]. These impurities often possess similar polarities to the target compound, making non-chromatographic purification methods like crystallization or distillation challenging[2].
Flash column chromatography is a rapid and efficient technique for purifying synthetic compounds, offering a balance between speed and resolution[3]. The principle lies in the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system)[4]. By optimizing the mobile phase composition, a significant separation between the desired product and its impurities can be achieved.
This guide will first detail the development of an optimal solvent system using Thin-Layer Chromatography (TLC) and then provide a step-by-step protocol for flash column chromatography, ensuring a robust and reproducible purification process.
Pre-Purification Analysis: Understanding the Compound and Potential Impurities
A successful purification strategy begins with an understanding of the target molecule and potential contaminants.
2.1. Physicochemical Properties of this compound
-
Structure: A pyridine ring substituted with a phenyl group and a nitrile group.
-
Polarity: Moderately polar due to the presence of the nitrogen atom in the pyridine ring and the cyano group. The phenyl group contributes to its non-polar character.
-
Solubility: Generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone.
2.2. Potential Impurities
The nature of impurities is dependent on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: For instance, if synthesized via a Suzuki coupling, residual boronic acids and halo-pyridines might be present.
-
Homocoupled Byproducts: Biphenyl or bipyridine derivatives can form.
-
Isomers: Positional isomers of the phenyl group on the nicotinonitrile core could be present.
-
Residual Solvents: Solvents used in the reaction or workup can be carried over[5][6].
Method Development: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for developing the optimal solvent system for flash chromatography. The goal is to find a mobile phase that provides a good separation between this compound and its impurities, with the target compound having an ideal Retention Factor (Rf) of approximately 0.2-0.4[7][8].
3.1. Materials for TLC
-
TLC Plates: Silica gel 60 F254
-
Developing Chamber
-
Spotting Capillaries
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N)
-
Visualization: UV lamp (254 nm)
3.2. Step-by-Step TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like DCM.
-
Spotting: Using a capillary, spot the crude mixture onto the baseline of a TLC plate.
-
Solvent System Screening: Prepare different solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate)[7].
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top[7].
-
Visualization: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. Circle the visible spots.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front)
3.3. Optimization of the Solvent System
-
Initial Screening: Start with a 1:1 mixture of Hexanes:EtOAc.
-
Adjusting Polarity:
-
If the Rf of the target compound is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of EtOAc).
-
If the Rf is too high (>0.4), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes)[7].
-
-
For Basic Compounds: Since this compound contains a basic pyridine nitrogen, peak tailing may occur on the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve the peak shape[7].
Table 1: Example of TLC Solvent System Optimization
| Solvent System (Hexanes:EtOAc) | Modifier (Et3N) | Observed Rf of this compound | Comments |
| 4:1 | - | ~0.1 | Too low, need more polar eluent. |
| 2:1 | - | ~0.25 | Good Rf, but slight tailing observed. |
| 2:1 | 0.5% | ~0.3 | Ideal Rf with a well-defined spot. Optimal System. |
| 1:1 | - | ~0.5 | Too high, less separation from non-polar impurities. |
Protocol: Flash Column Chromatography
Once the optimal solvent system is determined by TLC, the purification can be scaled up to flash column chromatography.
4.1. Materials and Equipment
-
Glass chromatography column or a pre-packed silica gel cartridge.
-
Silica gel (for manual packing, 230-400 mesh).
-
Sand (acid-washed).
-
Eluent (optimized solvent system from TLC).
-
Pressurized air or nitrogen source.
-
Fraction collector or test tubes.
-
Rotary evaporator.
4.2. Workflow for Flash Chromatography
Caption: Workflow for the purification of this compound.
4.3. Step-by-Step Flash Chromatography Protocol
-
Column Selection and Packing (for manual packing):
-
Choose a column with an appropriate diameter based on the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand[9].
-
Dry pack the column with silica gel, gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel[10].
-
Pre-elute the column with the chosen solvent system to equilibrate the stationary phase.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a low-boiling point solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (a drop rate of a few drops per second is a good starting point).
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size.
-
Continuously add fresh eluent to the top of the column to prevent it from running dry.
-
-
Analysis of Fractions:
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
Develop the TLC plate using the same eluent.
-
Identify the fractions containing the pure this compound (these should show a single spot at the target Rf).
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
For stringent purity requirements, such as in drug development, HPLC is the preferred method for purity analysis.
5.1. Suggested HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: Start with 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method will allow for the quantification of any remaining impurities and an accurate determination of the purity of the isolated this compound.
Troubleshooting
Table 2: Common Issues and Solutions in Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Try a different solvent combination (e.g., DCM/MeOH). |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Peak Tailing | Compound is interacting strongly with the acidic silica. | Add a small amount of triethylamine (0.1-1%) to the eluent[7]. |
| Cracked/Channeled Column | Improperly packed column. | Ensure the silica gel is packed evenly and is not allowed to run dry. |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
Conclusion
This application note provides a comprehensive and systematic approach to the purification of this compound by flash column chromatography. By following the detailed protocols for TLC-based method development and subsequent column chromatography, researchers can consistently obtain this valuable intermediate in high purity. The principles outlined here are foundational and can be adapted for the purification of a wide range of organic compounds.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 4. scribd.com [scribd.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. silicycle.com [silicycle.com]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Chromatography [chem.rochester.edu]
Analytical methods for the characterization of 2-Phenylnicotinonitrile
An in-depth guide to the analytical characterization of 2-Phenylnicotinonitrile, this document provides validated protocols and expert insights for researchers, scientists, and professionals in drug development. Authored from the perspective of a Senior Application Scientist, it emphasizes the rationale behind methodological choices, ensuring scientific integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound (C₁₂H₈N₂) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a phenyl group and a nitrile moiety. Its structural motifs are common in pharmacologically active molecules, making it and its derivatives significant targets in medicinal chemistry and materials science.[1][2] The precise characterization of this molecule is paramount, as its purity, structure, and physicochemical properties directly influence its reactivity, biological activity, and safety profile.
This guide presents a multi-technique approach for the comprehensive analysis of this compound, ensuring unambiguous structural confirmation and accurate purity assessment. We will explore chromatographic and spectroscopic methods, detailing not just the "how" but the fundamental "why" behind each protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₈N₂ | [3] |
| Molecular Weight | 180.21 g/mol | [3] |
| IUPAC Name | 2-phenylpyridine-3-carbonitrile | [4] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CN=C2C#N |
| InChI Key | JFDDIKSAKGIKRE-UHFFFAOYSA-N | |
I. Chromatographic Purity Assessment: HPLC & GC
Chromatography is the cornerstone of purity analysis, separating the target compound from impurities, starting materials, and by-products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's volatility and thermal stability.
A. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the preferred method for non-volatile or thermally labile compounds. For this compound, its aromaticity and polarity make it an ideal candidate for reverse-phase HPLC with UV detection.[5]
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the primary stationary phase. Its nonpolar nature provides excellent hydrophobic interactions with the phenyl and pyridine rings of the analyte, leading to good retention and separation from more polar impurities.[5]
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.[5] The addition of a small amount of an acid, like formic or phosphoric acid (e.g., 0.1%), is critical.[6][7] The basic nitrogen on the pyridine ring can interact with residual silanols on the silica support, causing peak tailing. The acid protonates the nitrogen, ensuring a consistent ionic state and promoting sharp, symmetrical peaks.
-
Detection: The conjugated π-electron system of the phenyl and pyridine rings results in strong UV absorbance, making a Diode Array Detector (DAD) or a variable wavelength UV detector highly effective for sensitive detection and quantification.[8][9]
Protocol 1: HPLC-UV Method for Purity Analysis
-
Objective: To determine the purity of a this compound sample by quantifying the main peak and any related impurities using reverse-phase HPLC with UV detection.
-
Materials & Reagents:
-
This compound reference standard (known purity)
-
This compound test sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
-
Class A volumetric flasks and pipettes
-
-
Instrumentation & Conditions:
-
HPLC System: Equipped with a gradient pump, autosampler, column oven, and DAD/UV detector.[8]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a ~100 µg/mL solution.
-
Test Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Procedure:
-
Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.[8]
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the standard solution multiple times (e.g., n=5) to verify system suitability (e.g., retention time RSD < 1%, peak area RSD < 2.0%).[8]
-
Inject the test sample solution in duplicate.
-
Bracket sample injections with standard injections to account for any drift.[8]
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time relative to the standard.
-
Integrate the peak area of the main component and all impurity peaks.
-
Calculate the purity using the area percent method: Purity (%) = (Area_main_peak / Area_total) * 100.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents or volatile synthetic precursors.[10]
Causality of Method Design:
-
Separation: GC separates compounds based on their boiling points and interaction with the stationary phase.[11] A mid-polarity column (e.g., containing phenyl and methyl polysiloxane) is often a good starting point for aromatic compounds.[12]
-
Detection: Mass spectrometry provides both molecular weight information from the molecular ion (M⁺) and structural information from the fragmentation pattern, allowing for confident identification of unknown impurities.[10][13]
Protocol 2: GC-MS Method for Impurity Profiling
-
Objective: To identify and quantify volatile impurities in a this compound sample.
-
Materials & Reagents:
-
This compound test sample
-
Dichloromethane or Ethyl Acetate (GC grade)
-
-
Instrumentation & Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).[14]
-
Column: DB-17MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in dichloromethane.
-
-
Procedure:
-
Inject 1 µL of the sample solution into the GC-MS.
-
-
Data Analysis:
II. Spectroscopic Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity and connectivity of atoms.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.[17] Both ¹H and ¹³C NMR are required for a complete characterization.
Causality of Method Design:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with analyte signals.[18]
-
¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling.[19] We expect to see distinct signals for the phenyl and pyridine ring protons.
-
¹³C NMR: Shows the number of unique carbon environments. The nitrile carbon will have a characteristic chemical shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H NMR | 7.4 - 7.6 | Multiplet | Protons on the phenyl ring and H4/H5 of the pyridine ring. |
| 8.7 - 8.9 | Doublet of Doublets | H6 proton of the pyridine ring, deshielded by the adjacent nitrogen. | |
| ¹³C NMR | ~117 | Singlet | Nitrile carbon (-C≡N).[20] |
| 125 - 140 | Multiple Signals | Aromatic carbons of the phenyl ring. |
| | 120 - 160 | Multiple Signals | Aromatic carbons of the pyridine ring. |
Protocol 3: NMR Analysis
-
Objective: To confirm the chemical structure of this compound.
-
Materials & Reagents:
-
This compound sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve the sample in ~0.6 mL of CDCl₃ in a clean NMR tube.[18]
-
-
Procedure:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign all signals.[21]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Integrate the ¹H signals and analyze the splitting patterns (multiplicity) to determine proton connectivity.
-
Compare the observed chemical shifts in both ¹H and ¹³C spectra to predicted values and data from similar structures to confirm the identity.[20][22]
-
B. Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to determine the molecular weight of the compound and can provide structural clues through analysis of its fragmentation patterns.[13]
Causality of Fragmentation: Under electron ionization (EI), the molecular ion (M⁺˙) is formed. This high-energy species fragments in predictable ways, primarily driven by the formation of stable ions. For this compound, key fragmentations would involve the stable aromatic rings.
Table 3: Predicted Key Mass Fragments for this compound (EI-MS)
| m/z | Proposed Fragment Ion | Interpretation |
|---|---|---|
| 180 | [C₁₂H₈N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 153 | [C₁₁H₇N]⁺˙ | Loss of HCN (hydrogen cyanide) |
| 77 | [C₆H₅]⁺ | Phenyl cation[13] |
| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl ring[13] |
dot
Caption: Proposed fragmentation of this compound in EI-MS.
C. Infrared (IR) and UV-Vis Spectroscopy
These techniques provide rapid confirmation of key functional groups and electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. For this compound, the most diagnostic peak is the nitrile stretch.
-
Key Insight: The C≡N stretch is a sharp, medium-intensity band typically found in the 2260–2210 cm⁻¹ region.[23] Its presence is strong evidence for the nitrile group. Other expected vibrations include C=C/C=N stretches in the 1600-1450 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹.[24] A spectrum of a related compound, 2-amino-4,6-diphenylnicotinonitrile, shows the nitrile peak clearly at 2205 cm⁻¹.[22]
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The extended conjugation across the phenyl and pyridine rings will result in characteristic π→π* transitions.[25]
-
Key Insight: The UV-Vis spectrum, typically run in a solvent like methanol or acetonitrile, is expected to show strong absorption bands in the 200-300 nm range.[22][26] While not definitive for structure on its own, it serves as a useful fingerprint and can be used for quantitative analysis via the Beer-Lambert law.
III. Integrated Analytical Workflow
A comprehensive characterization relies on the strategic integration of these techniques. The following workflow ensures a thorough and validated analysis.
dot
Caption: Integrated workflow for characterizing this compound.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. By combining the separation power of chromatography (HPLC and GC) with the detailed structural insights from spectroscopy (NMR, MS, and IR), researchers can achieve an unambiguous and comprehensive understanding of the molecule's identity, purity, and properties. The protocols and rationale presented in this guide provide a robust framework for achieving accurate and reproducible results in a research and development setting.
References
- 1. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2-Phenylisonicotinonitrile | 33744-17-1 [smolecule.com]
- 4. 2-Phenylnicotinic acid | C12H9NO2 | CID 97489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mac-mod.com [mac-mod.com]
- 6. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cipac.org [cipac.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]
- 13. benchchem.com [benchchem.com]
- 14. High Throughput Liquid and Gas Chromatography-Tandem Mass Spectrometry Assays for Tobacco-Specific Nitrosamine and Polycyclic Aromatic Hydrocarbon Metabolites Associated with Lung Cancer in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzyl nitrile [webbook.nist.gov]
- 16. 2-Phenylvaleronitrile [webbook.nist.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 22. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Biological Screening of 2-Phenylnicotinonitrile Derivatives
Introduction: Unveiling the Therapeutic Potential of 2-Phenylnicotinonitrile Scaffolds
The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. These derivatives have garnered significant interest for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The strategic placement of the phenyl and cyano groups on the pyridine ring allows for diverse functionalization, enabling the fine-tuning of their pharmacological profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological screening of novel this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the initial characterization of these promising compounds.
I. Preliminary Cytotoxicity Profiling: Establishing a Therapeutic Window
A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic profile. This not only provides an initial indication of potential anticancer activity but also establishes a therapeutic window for non-cytotoxic applications. Here, we detail two widely used and complementary assays: the MTT assay for assessing metabolic activity and the LDH assay for quantifying membrane integrity.[1][2][3]
A. MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3] This conversion is primarily carried out by mitochondrial dehydrogenases and thus reflects the overall metabolic activity of the cell population.[3] A decrease in formazan production is indicative of reduced cell viability or proliferation.[1][4]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[1] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of solvent) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
B. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[2][3] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane rupture, making it a reliable indicator of necrosis.[2][3][5]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[2]
-
Sample Collection: After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[2]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each well containing the supernatant.[2]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2][5]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer provided in the kit).[2]
II. Probing Anti-Inflammatory Potential: Targeting Key Enzymes
Chronic inflammation is implicated in a multitude of diseases, and the inhibition of key pro-inflammatory enzymes is a well-established therapeutic strategy.[6] this compound derivatives have shown promise as anti-inflammatory agents. We present protocols for screening against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[6][7]
A. Cyclooxygenase (COX) Inhibition Assays
Cyclooxygenase exists in two main isoforms, COX-1 and COX-2.[8][9] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[8][9] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[7][10]
This protocol is adapted from commercially available kits and can be used to assess the inhibitory activity against both COX-1 and COX-2.[8]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 or COX-2 enzyme in sterile ddH₂O and keep on ice.
-
Prepare a 10X working solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Setup (96-well plate):
-
Sample Wells: 10 µL of diluted test inhibitor.
-
Enzyme Control (100% activity): 10 µL of Assay Buffer.
-
Inhibitor Control: 2 µL of a known selective inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) and 8 µL of Assay Buffer.[8]
-
-
Reaction Master Mix Preparation (per well):
-
COX Assay Buffer: 76 µL
-
COX Probe: 1 µL
-
Diluted COX Cofactor: 2 µL
-
COX-1 or COX-2 enzyme: 1 µL
-
-
Reaction Initiation: Add 80 µL of the Reaction Master Mix to each well. To initiate the reaction, add 10 µL of diluted arachidonic acid/NaOH solution to all wells simultaneously using a multichannel pipette.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[8]
-
Data Analysis: Calculate the slope of the linear portion of the kinetic curve for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
B. 5-Lipoxygenase (LOX) Inhibition Assay
5-Lipoxygenase (5-LOX) is another key enzyme in the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.[6][11] Inhibition of 5-LOX is a valuable strategy for the treatment of inflammatory diseases.
This protocol is based on commercially available kits for screening 5-LOX inhibitors.[12][13]
-
Reagent Preparation:
-
Prepare a working solution of the 5-LOX enzyme in the provided assay buffer and keep on ice.[13]
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Setup (96-well white plate):
-
Test Compound Wells: 2 µL of the test compound solution.
-
Enzyme Control: 40 µL of LOX Assay Buffer.
-
Inhibitor Control: 2 µL of a known 5-LOX inhibitor (e.g., Zileuton).[13]
-
Solvent Control: 2 µL of the solvent used for the test compounds.
-
-
Reaction Mix Preparation (per well):
-
LOX Assay Buffer: 36 µL
-
LOX Probe: 2 µL
-
5-LOX Enzyme: 2 µL
-
-
Reaction Initiation: Add 40 µL of the Reaction Mix to the appropriate wells and incubate at room temperature for 10 minutes.[13] Initiate the reaction by adding 20 µL of the LOX substrate solution to each well.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 500 nm and an emission wavelength of 536 nm, recording every 30 seconds for 10-20 minutes.[13]
-
Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. The percent inhibition is calculated as: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] x 100
III. Elucidating Anticancer Mechanisms: Kinase Inhibition and Apoptosis Induction
The anticancer potential of this compound derivatives can be attributed to various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[4][14][15]
A. In Vitro Kinase Inhibition Assays
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4][16][17] Therefore, screening for kinase inhibitory activity is a key step in anticancer drug discovery.
This protocol describes a general, adaptable fluorescence-based method for screening kinase inhibitors.[16]
-
Assay Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The phosphorylated peptide is then detected by a terbium-labeled anti-phospho-specific antibody. Binding of the antibody to the phosphorylated peptide, which is bound to a streptavidin-conjugated acceptor fluorophore, results in Fluorescence Resonance Energy Transfer (FRET).[16] Kinase inhibition is measured as a decrease in the FRET signal.[16]
-
Protocol Outline:
-
Prepare a reaction mixture containing the kinase, the biotinylated peptide substrate, and ATP in a suitable kinase buffer.
-
Add the this compound derivatives at various concentrations.
-
Incubate the reaction mixture to allow for phosphorylation.
-
Stop the reaction and add the detection reagents (terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor).
-
Incubate to allow for binding.
-
Measure the time-resolved fluorescence to determine the FRET signal.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
B. Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its evasion is a key characteristic of cancer cells.[18][19] Compounds that can induce apoptosis in cancer cells are promising therapeutic agents.[15]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][20] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18][20] Propidium iodide is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.[2]
-
Cell Treatment: Treat cells with the this compound derivatives for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
IV. Antimicrobial Screening: Assessing Activity Against Pathogenic Microbes
Heterocyclic compounds, including this compound derivatives, are known to possess antimicrobial properties.[21][22] Initial screening for antibacterial activity is typically performed using the agar well diffusion method to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).[21]
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.
-
Plate Preparation: Pour molten nutrient agar into sterile Petri dishes and allow it to solidify.[23]
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates.
-
Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume of the this compound derivative solution (at different concentrations) to each well. Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.
-
MIC and MBC Determination: Further assays, such as broth microdilution, can be performed to quantify the MIC and MBC values.[21]
Data Presentation and Interpretation
For each assay, it is crucial to present the data in a clear and concise manner. The use of tables to summarize IC₅₀ values, percent inhibition, and other quantitative data is highly recommended for easy comparison of the activity of different derivatives.
Table 1: Summary of In Vitro Biological Activities of this compound Derivatives
| Compound ID | MTT IC₅₀ (µM) | LDH Cytotoxicity (% at X µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Kinase Y IC₅₀ (µM) | Apoptosis (% at Z µM) | Antibacterial Zone of Inhibition (mm) |
| Derivative 1 | ||||||||
| Derivative 2 | ||||||||
| ... | ||||||||
| Control |
Visualizing Experimental Workflows and Pathways
Diagrams are invaluable tools for illustrating complex experimental procedures and biological pathways. Below are examples of diagrams created using Graphviz (DOT language) to represent the workflows described in this guide.
Caption: Workflow for assessing compound cytotoxicity.
Caption: Workflow for anti-inflammatory enzyme inhibition assays.
Caption: Key markers in the apoptosis signaling pathway.
Conclusion
The in vitro screening assays detailed in these application notes provide a robust framework for the initial biological characterization of novel this compound derivatives. By systematically evaluating their cytotoxicity, anti-inflammatory, anticancer, and antimicrobial activities, researchers can identify promising lead compounds for further development. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, accelerating the journey from chemical synthesis to potential therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. athmicbiotech.com [athmicbiotech.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. abcam.cn [abcam.cn]
- 14. Inhibition of protein kinases by anticancer DNA intercalator, 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 凋亡分析检测 [sigmaaldrich.com]
- 20. Apoptosis | Abcam [abcam.com]
- 21. pnrjournal.com [pnrjournal.com]
- 22. Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity [mdpi.com]
- 23. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2-Phenylnicotinonitrile Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-Phenylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this important chemical intermediate. The synthesis of this compound, often achieved via Suzuki-Miyaura cross-coupling, is a powerful and widely used transformation. However, like any chemical reaction, it can present challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate potential issues and achieve high-yielding, clean reactions.
The core of this guide is built upon the principles of the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst.[1][2] For the synthesis of this compound, this typically involves the reaction of a 2-halonicotinonitrile (commonly 2-chloronicotinonitrile) with phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound via Suzuki coupling?
A1: The most prevalent starting materials are 2-chloronicotinonitrile and phenylboronic acid. 2-chloronicotinonitrile is often favored over its bromo or iodo counterparts due to its lower cost and wider commercial availability. However, the carbon-chlorine bond's strength makes the oxidative addition step in the catalytic cycle more challenging, often necessitating more sophisticated catalyst systems.[3] Phenylboronic acid is the standard boron source, though its esters, such as the pinacol ester, can also be employed.
Q2: Which palladium catalyst and ligand combination is most effective for this reaction?
A2: For the coupling of an electron-deficient heteroaryl chloride like 2-chloronicotinonitrile, palladium catalysts with bulky, electron-rich phosphine ligands are generally the most successful.[4] Common choices include:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective.[5][6]
-
Pre-formed Catalysts: Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are also widely used and can be very effective.[3] For simpler systems or more reactive halides (bromo or iodo derivatives), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be sufficient.[3]
Q3: What is the function of the base in the Suzuki-Miyaura coupling, and which one should I select?
A3: The base plays a critical role in the catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex. The choice of base can significantly impact the reaction yield.[7][8]
Commonly used bases, in order of increasing strength, include:
-
Potassium carbonate (K₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
For challenging couplings involving heteroaryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ often provide superior results.[7] The base's solubility is also a key factor; using a solvent system that can dissolve both the organic reactants and the inorganic base is crucial for reaction efficiency.[8]
Q4: I'm observing significant formation of a homocoupling byproduct (biphenyl). What causes this and how can I minimize it?
A4: The formation of biphenyl, resulting from the homocoupling of phenylboronic acid, is a common side reaction. This can be promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to homocoupling. To mitigate this:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) and maintain a positive pressure of the inert gas throughout the reaction.
-
Ligand Choice: Using bulky phosphine ligands can sterically hinder the formation of the species responsible for homocoupling.[5]
-
Reaction Temperature: Avoid excessively high temperatures, which can sometimes favor side reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low or non-existent yield of this compound is the most common problem. The following workflow can help diagnose and resolve the issue.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-Phenylnicotinonitrile
Welcome to the technical support center for the synthesis of 2-Phenylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges. The information presented here is a synthesis of established protocols and insights from the field, grounded in authoritative chemical literature.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing Suzuki-Miyaura or Negishi cross-coupling reactions.
Issue 1: Low to No Product Yield
Potential Cause 1: Inactive Catalyst
The palladium catalyst is the heart of the Suzuki-Miyaura and Negishi coupling reactions. Its activity can be compromised by several factors.
-
Explanation of Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species. If the active Pd(0) species is not efficiently generated from the precatalyst or is poisoned during the reaction, the cycle will halt.[1] For instance, some precatalysts like Pd(OAc)₂ require in-situ reduction, and impurities can interfere with this process.[1]
-
Solutions:
-
Use a Pre-activated Catalyst: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable pre-catalyst such as a Buchwald-type catalyst (e.g., XPhos Pd G3).[1][2]
-
In-situ Reduction: If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to Pd(0). The presence of a phosphine ligand can act as a sacrificial reductant.[1]
-
Check Catalyst Quality: Ensure your catalyst has not degraded due to improper storage. It's advisable to use a freshly opened bottle or a catalyst from a reliable supplier.
-
Potential Cause 2: Ineffective Base or Solvent System
The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.[3][4]
-
Explanation of Causality: The base activates the organoboron species in the Suzuki reaction, forming a more nucleophilic boronate complex, which facilitates transmetalation to the palladium center.[3] The solvent system must be able to dissolve the reactants and the base to a sufficient extent.[5][6] For biphasic systems, efficient mixing is crucial.[7]
-
Solutions:
-
Base Screening: If your current base (e.g., K₂CO₃) is not effective, consider screening other bases. Inorganic bases like Na₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[4][8] In some cases, an organic base like triethylamine (TEA) might be suitable.[8]
-
Solvent Optimization: The solvent can significantly influence reaction outcomes.[5][6] Common solvents for Suzuki coupling include toluene, THF, dioxane, and DMF.[3] Often, a mixture of an organic solvent and water is used to dissolve the inorganic base.[6] Experiment with different solvent ratios (e.g., MeOH:H₂O = 3:2) to find the optimal conditions for your specific substrates.[6]
-
Improve Mixing: For biphasic reactions, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.[7]
-
Potential Cause 3: Poor Quality or Unstable Reagents
The purity and stability of your starting materials, 2-chloronicotinonitrile and phenylboronic acid (for Suzuki coupling) or the organozinc reagent (for Negishi coupling), are paramount.
-
Explanation of Causality: Impurities in the starting materials can poison the catalyst or lead to unwanted side reactions. Boronic acids can be prone to decomposition (protodeboronation), especially under harsh conditions, which reduces the amount of active coupling partner available.[9]
-
Solutions:
-
Verify Reagent Purity: Use freshly purchased or purified starting materials. Check the purity of your 2-chloronicotinonitrile and phenylboronic acid by techniques like NMR or melting point analysis.
-
Use Boronic Esters: If protodeboronation of the boronic acid is suspected, consider using a more stable boronic ester, such as a pinacol ester (Bpin).[9]
-
Freshly Prepare Organozinc Reagents: For Negishi coupling, it is often best to prepare the organozinc reagent fresh before use.
-
Issue 2: Significant Formation of Side Products
Side Product 1: Homocoupling of Phenylboronic Acid (Biphenyl)
This is a common side reaction in Suzuki coupling, leading to the formation of biphenyl from the phenylboronic acid.
-
Explanation of Causality: Homocoupling can be promoted by the presence of oxygen and can be catalyzed by palladium. It can also occur if the transmetalation step is slow, allowing for side reactions of the organoboron species.
-
Solutions:
-
Degas Solvents: Thoroughly degas your solvents before use to remove dissolved oxygen. This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.
-
Optimize Reaction Conditions: Adjusting the base, solvent, and temperature can sometimes minimize homocoupling by favoring the desired cross-coupling pathway.
-
Side Product 2: Hydrolysis of the Nitrile Group
The nitrile group in this compound can be hydrolyzed to the corresponding amide or carboxylic acid under certain conditions.
-
Explanation of Causality: The use of strong bases and high temperatures, especially in the presence of water, can promote the hydrolysis of the nitrile functional group.[10]
-
Solutions:
-
Use a Milder Base: If hydrolysis is a significant issue, consider using a weaker base.
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Minimize Reaction Time: Monitor the reaction progress by TLC or GC and work it up as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.[10]
-
Side Product 3: Unreacted Starting Material
The presence of a significant amount of unreacted starting material at the end of the reaction indicates an incomplete reaction.
-
Explanation of Causality: This can be due to any of the factors that cause low yield, such as an inactive catalyst, suboptimal conditions, or poor reagent quality. It can also be a result of insufficient reaction time.
-
Solutions:
-
Review Troubleshooting for Low Yield: Refer to the solutions provided for "Issue 1: Low to No Product Yield."
-
Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting materials. If the reaction stalls, it may indicate a problem with the catalyst or reagents.
-
Increase Reaction Time or Temperature: If the reaction is simply slow, increasing the reaction time or temperature may be sufficient to drive it to completion. However, be mindful of potential side reactions at higher temperatures.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The two most common are the Suzuki-Miyaura coupling and the Negishi coupling.[11] The Suzuki-Miyaura reaction couples an organoboron compound (like phenylboronic acid) with an organohalide (2-chloronicotinonitrile) in the presence of a palladium catalyst and a base.[3][12] The Negishi coupling utilizes an organozinc reagent instead of an organoboron compound.[13]
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand can significantly impact the reaction's success. For simple substrates, a standard catalyst like Pd(PPh₃)₄ may be sufficient. However, for more challenging couplings, modern catalyst systems are often more effective. Buchwald and Beller-type monophosphine ligands (e.g., XPhos, SPhos) are often used with a palladium source like Pd(OAc)₂ to form highly active catalysts in situ.[1] These bulky, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[14]
Q3: What is the role of the base in the Suzuki-Miyaura coupling?
A3: The base plays a crucial role in the Suzuki-Miyaura coupling. It has three main functions: it facilitates the formation of the active palladium complex, it activates the organoboron species by forming a more nucleophilic boronate complex, and it accelerates the reductive elimination step.[3] The choice of base can significantly affect the reaction yield.[4]
Q4: How can I effectively purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel.[15] The choice of eluent will depend on the polarity of the product and any impurities. A common solvent system is a mixture of petroleum ether and ethyl acetate.[15] If the product is colored, treating a solution of the crude product with activated carbon before chromatography can help remove colored impurities.[16] In some cases, recrystallization can also be an effective purification method.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, several safety precautions should be taken. Palladium catalysts can be toxic and should be handled with care in a well-ventilated fume hood. Many of the organic solvents used (e.g., toluene, DMF) are flammable and have associated health risks. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Chloronicotinonitrile
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed 2:1 mixture of toluene and ethanol, followed by degassed water (the amount of water should be sufficient to dissolve the sodium carbonate).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in petroleum ether).
Protocol 2: Synthesis of this compound via Negishi Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chloronicotinonitrile
-
Phenylzinc chloride (can be prepared in situ from phenylmagnesium bromide and zinc chloride)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloronicotinonitrile (1.0 eq), Pd₂(dba)₃ (0.01 eq), and SPhos (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous THF. Then, add a solution of phenylzinc chloride (1.5 eq) in THF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
IV. Visualizations and Data
Diagrams
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Common side reactions in the synthesis of nicotinonitrile derivatives
Welcome to the Technical Support Center for the synthesis of nicotinonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles governing these reactions.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent problems observed during the synthesis of nicotinonitrile derivatives, offering systematic approaches to diagnose and resolve them.
Issue 1: Low Yield of the Desired Nicotinonitrile Derivative
A consistently low yield is a frequent challenge in organic synthesis. The following are common culprits and their remedies in the context of nicotinonitrile synthesis.
FAQ 1: My Bohlmann-Rahtz pyridine synthesis is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, can be sensitive to reaction conditions.[1][2][3][4]
-
Causality: The cyclodehydration of the aminodiene intermediate often requires high temperatures, which can lead to thermal decomposition of starting materials or products.[1]
-
Troubleshooting:
-
Catalyst Addition: The use of an acid catalyst, such as acetic acid or a solid-supported acid like Amberlyst-15, can significantly lower the required temperature for cyclodehydration.[1][2] However, be mindful that strong acid catalysis can cause the decomposition of acid-sensitive enamines.[1]
-
Solvent Selection: Protic and polar solvents like ethanol are often favored.[1]
-
In Situ Enamine Generation: If the enamine starting material is unstable, it can be generated in situ from a 1,3-dicarbonyl compound and ammonia or ammonium acetate.[2][5]
-
FAQ 2: I'm observing significant byproduct formation in my multicomponent reaction (MCR) for nicotinonitrile synthesis, leading to a low yield of the target molecule. How can I improve the selectivity?
Multicomponent reactions are powerful for building molecular complexity quickly, but they can be prone to side reactions if not properly optimized.[6][7]
-
Causality: The presence of multiple reactive species can lead to several competing reaction pathways, resulting in a mixture of products.[7]
-
Troubleshooting:
-
Stepwise Addition: Instead of a one-pot approach, consider a stepwise addition of reagents. This can prevent undesired reactions between certain starting materials before the desired reaction can occur.[6]
-
Catalyst and Solvent Screening: The choice of catalyst and solvent can have a profound impact on the reaction pathway. A systematic screening of different catalysts (e.g., Lewis acids, Brønsted acids) and solvents with varying polarities is recommended.
-
Temperature Optimization: Reaction temperature can influence the relative rates of competing reactions. Experiment with a range of temperatures to find the optimal conditions for the desired product formation.
-
FAQ 3: My Hantzsch pyridine synthesis for a nicotinonitrile analog is giving a low yield. What are the common pitfalls?
The Hantzsch synthesis is a classic method for pyridine ring formation, but it has its own set of challenges.[8][9][10][11][12]
-
Causality: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires a subsequent oxidation step to form the aromatic pyridine ring. Incomplete oxidation is a common reason for low yields.[9]
-
Troubleshooting:
-
Oxidizing Agent: Ensure that the oxidizing agent is effective and used in the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[9] Milder conditions can sometimes be achieved with iodine in methanol.
-
Reaction Conditions: The classical Hantzsch reaction often requires harsh conditions and long reaction times. Consider using microwave irradiation or ultrasonic irradiation in the presence of a catalyst like p-toluenesulfonic acid (PTSA) to improve yields and reduce reaction times.[9][11]
-
Issue 2: Presence of Unexpected Peaks in Spectroscopic Data (NMR, MS)
The appearance of unexpected signals in your analytical data is a clear indication of side reactions.
FAQ 4: My NMR spectrum shows signals corresponding to an amide or carboxylic acid, but my target is the nitrile. What is happening?
This is a classic case of nitrile group hydrolysis. The cyano group of the nicotinonitrile is susceptible to hydrolysis under both acidic and basic conditions.[13]
-
Causality: The hydrolysis proceeds in two stages: first to a nicotinamide derivative (amide) and then to nicotinic acid (carboxylic acid). The reaction conditions will determine the final product.[13]
-
Troubleshooting:
-
pH Control: To avoid hydrolysis, maintain neutral or anhydrous conditions during the reaction and work-up. If the reaction is run under acidic or basic conditions, minimize the reaction time and temperature.
-
Selective Hydrolysis (if desired): If the amide is the desired product, the hydrolysis can be stopped at the amide stage by using milder conditions. For example, enzymatic hydrolysis using nitrilase can provide high selectivity for the amide.[13]
-
dot
Caption: Hydrolysis pathway of nicotinonitrile.
FAQ 5: I am synthesizing a thienopyridine derivative via a Thorpe-Ziegler reaction and observe a significant byproduct. What could it be?
In the synthesis of fused heterocyclic systems like thienopyridines, intramolecular cyclization reactions such as the Thorpe-Ziegler reaction are common.[14][15][16][17][18]
-
Causality: When using starting materials containing good leaving groups, an elimination side reaction can compete with the desired cyclization. For example, in the synthesis of certain phenothiazine-containing thienopyridines, elimination of the phenothiazine moiety has been observed.[14]
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature can often suppress the elimination pathway.
-
Base Selection: The choice of base is critical. Using non-nucleophilic bases like sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) can favor the desired cyclization over elimination.[14]
-
FAQ 6: My reaction to form a substituted nicotinonitrile from an enaminone has resulted in a dimer or polymer. How can I prevent this?
Enaminones are versatile building blocks, but their reactivity can sometimes lead to self-condensation or polymerization.[19][20][21][22]
-
Causality: The enaminone can act as both a nucleophile (at the α-carbon) and an electrophile (at the β-carbon), leading to dimerization or polymerization under certain conditions.
-
Troubleshooting:
-
Reaction Concentration: Running the reaction at a lower concentration (high dilution) can disfavor intermolecular reactions like dimerization and polymerization.
-
Order of Addition: Adding the enaminone slowly to the reaction mixture containing the other reactant can help to ensure it reacts with the desired partner rather than itself.
-
Protecting Groups: In some cases, temporarily protecting one of the reactive sites on the enaminone can be an effective strategy.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure nicotinonitrile derivative can be challenging.
FAQ 7: I have a mixture of regioisomers of my nicotinonitrile derivative that are difficult to separate by column chromatography. What are my options?
The formation of regioisomers is a common problem when multiple reactive sites are present on the starting materials.[23][24][25][26]
-
Causality: In reactions like the Bohlmann-Rahtz synthesis, the regioselectivity of the initial Michael addition of the enamine to the ethynylketone determines the final substitution pattern of the pyridine ring.
-
Troubleshooting:
-
Directing Groups: The use of directing groups on the starting materials can control the regioselectivity of the reaction.
-
Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes a change from silica gel to alumina or the use of a different solvent polarity can improve separation.
-
Crystallization: If the product is a solid, fractional crystallization can be a powerful technique for separating isomers.
-
Derivatization: In some cases, the mixture of isomers can be derivatized to compounds that are more easily separable. After separation, the derivatizing group can be removed.
-
dot
Caption: Purification strategies for regioisomers.
II. Proactive Measures to Avoid Side Reactions
A well-planned experiment is the best defense against side reactions.
Table 1: Proactive Measures for Common Nicotinonitrile Syntheses
| Synthesis Method | Potential Side Reaction(s) | Preventative Measures |
| Bohlmann-Rahtz | Thermal decomposition, Decomposition of acid-sensitive enamines | Use acid catalysis to lower reaction temperature; for sensitive substrates, use a mild solid-supported acid like Amberlyst-15.[1][2] |
| Hantzsch | Incomplete oxidation, Formation of unexpected byproducts | Use an appropriate and stoichiometric amount of oxidizing agent; consider microwave or ultrasonic irradiation to improve reaction efficiency.[9][11] |
| Multicomponent Reactions | Formation of multiple products due to competing pathways | Employ a stepwise addition of reagents; screen catalysts and solvents to optimize for the desired reaction pathway.[6] |
| Thorpe-Ziegler | Elimination of leaving groups | Use non-nucleophilic bases (e.g., NaH, t-BuONa) and lower reaction temperatures.[14] |
| General | Nitrile hydrolysis | Maintain anhydrous and neutral conditions during reaction and work-up.[13] |
III. Catalyst-Related Issues
The catalyst is a critical component in many nicotinonitrile syntheses, and its performance can be a source of problems.
FAQ 8: My catalytic reaction is sluggish or incomplete. Could my catalyst be deactivated?
Catalyst deactivation is a common issue in heterogeneous and homogeneous catalysis.[27][28][29][30]
-
Causality: Deactivation can occur through several mechanisms, including poisoning, coking (deposition of carbonaceous material), and sintering (agglomeration of metal particles).[27][29] In pyridine synthesis, the nitrogen atom of the pyridine ring can coordinate to the metal center of the catalyst, leading to poisoning.
-
Troubleshooting:
-
Catalyst Loading: Ensure that the correct catalyst loading is being used.
-
Purity of Reagents and Solvents: Impurities in the starting materials or solvent can act as catalyst poisons.
-
Reaction Atmosphere: For air-sensitive catalysts, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. For example, coked catalysts can sometimes be regenerated by calcination.[28]
-
IV. Experimental Protocols
Protocol 1: General Procedure for Mitigating Nitrile Hydrolysis During Work-up
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of a mild buffer, such as sodium bicarbonate, to neutralize any acidic or basic components.
-
Extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: A Mild, One-Pot Bohlmann-Rahtz Synthesis Using Amberlyst-15
-
To a solution of the enamine (1.0 equiv) and the ethynylketone (1.1 equiv) in toluene, add Amberlyst-15 (ion-exchange resin) (20 wt %).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter to remove the Amberlyst-15 resin and wash the resin with a small amount of toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. synarchive.com [synarchive.com]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 17. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. lscollege.ac.in [lscollege.ac.in]
- 19. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ENAMINONES IN HETEROCYCLIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 23. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis [mdpi.com]
- 29. youtube.com [youtube.com]
- 30. mdpi-res.com [mdpi-res.com]
Technical Support Center: Troubleshooting Low Yield in 2-Phenylnicotinonitrile Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-Phenylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important heterocyclic building block. This compound is a valuable intermediate in medicinal chemistry and materials science, and its efficient synthesis is crucial for advancing research and development projects.
This document focuses on the most prevalent and robust method for its synthesis: the Suzuki-Miyaura cross-coupling reaction between 2-chloronicotinonitrile and phenylboronic acid. We will delve into common pitfalls, provide scientifically-grounded solutions, and offer detailed protocols to help you optimize your reaction conditions and achieve high, reproducible yields.
Core Reaction Scheme
The primary synthetic route discussed is the palladium-catalyzed cross-coupling of 2-chloronicotinonitrile with phenylboronic acid.
Image placeholder for the general reaction scheme.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Category 1: Reaction Failure or Very Low Conversion
Q1: I've set up my reaction, but after several hours, TLC/GC-MS analysis shows only starting materials. What is the most likely cause?
A1: A complete lack of conversion typically points to a fundamental issue with the catalytic cycle. The most critical component to investigate first is your palladium catalyst and ligand system . The oxidative addition of palladium to the C-Cl bond on the electron-deficient pyridine ring is often the rate-limiting step and requires a highly active catalyst.[1]
-
Catalyst/Ligand Incompatibility: Standard catalysts like Pd(PPh₃)₄ may be ineffective for activating the relatively strong C-Cl bond. You need a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1] These ligands promote the formation of the active Pd(0) species and facilitate oxidative addition.
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. If your reaction was not set up under strictly inert conditions (argon or nitrogen), the catalyst could have been oxidized and rendered inactive.[1] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas.
-
Inactive Boronic Acid: Phenylboronic acid can degrade over time, especially if not stored properly. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, forming benzene.[1] Always use fresh or properly stored phenylboronic acid.
Q2: My reaction has stalled, with significant amounts of both starting material and product present. What should I investigate?
A2: A stalled reaction suggests that the catalyst was initially active but lost its efficacy over time, or that one of the reagents was consumed prematurely.
-
Insufficient Base: The base is crucial for the transmetalation step, where the phenyl group is transferred from boron to palladium.[2] If the base is too weak or not sufficiently soluble in the reaction medium, the catalytic cycle can halt. Consider switching to a stronger or more soluble base. For example, if K₂CO₃ is not working, try K₃PO₄ or Cs₂CO₃.[1][3]
-
Reagent Stoichiometry: Ensure you are using a slight excess of the phenylboronic acid (typically 1.2-1.5 equivalents). This can help drive the reaction to completion, especially if some of the boronic acid degrades during the reaction.[1]
-
Catalyst Loading: While higher catalyst loading is not always better, too low a concentration can lead to incomplete conversion before the catalyst degrades. If you are using less than 1 mol%, consider increasing it to 2-5 mol% to see if the reaction goes to completion.
Category 2: Issues with Reagents and Reaction Components
Q3: How do I choose the right palladium catalyst and ligand for coupling with 2-chloronicotinonitrile?
A3: For an electron-deficient and less reactive electrophile like 2-chloronicotinonitrile, the choice of ligand is paramount. You need to create a palladium center that is both electron-rich enough to undergo oxidative addition and sterically hindered to promote reductive elimination.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands are the gold standard. SPhos and XPhos are excellent starting points. They are known to form highly active catalysts that are effective for C-Cl bond activation.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precursors. Pre-formed catalysts, where the ligand is already coordinated to the palladium, are also excellent choices for ensuring reproducibility.[1]
Q4: I am observing significant formation of biphenyl in my crude product. What causes this and how can I prevent it?
A4: The formation of biphenyl is due to the homocoupling of phenylboronic acid . This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts.[1]
-
Maintain Inert Atmosphere: This is the most critical factor. Rigorously degas your solvents (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles) and ensure your reaction vessel is thoroughly flushed with an inert gas.
-
Controlled Reagent Addition: Adding the phenylboronic acid in portions or via a syringe pump can sometimes minimize its concentration at any given time, reducing the rate of homocoupling.
-
Ligand Choice: Some ligands are more prone to promoting homocoupling than others. If the problem persists, screening different ligands may be necessary.
Q5: What is the role of the solvent, and how does a water/organic mixture help?
A5: The solvent system is critical for solubilizing all components of the reaction: the organic starting materials, the inorganic base, and the catalyst complex.[4][5]
-
Solubility: A mixture of an organic solvent (like dioxane, toluene, or 2-MeTHF) and water is often used.[3][6] The organic solvent dissolves the 2-chloronicotinonitrile and the catalyst, while water is excellent at dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄).[3][5] This brings all the key reagents into solution, facilitating the reaction.
-
Influence on Catalyst: The solvent can have complex effects on catalyst activity and selectivity.[4][7] For instance, polar solvents can stabilize certain intermediates in the catalytic cycle. There is no universal "best" solvent, and screening may be required for optimal results.[4][7]
Optimization & Experimental Protocols
Table 1: Parameter Screening for Yield Optimization
This table provides a starting point for optimizing your reaction conditions based on common variables. The baseline condition assumes 2-chloronicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), Pd source (2 mol%), and Ligand (4 mol%).
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd(dppf)Cl₂ | System B is often superior for C-Cl activation. System C is a good, reliable pre-catalyst.[1] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Strength and solubility increase from A to C. K₃PO₄ is a robust, cost-effective choice. Cs₂CO₃ is highly effective but more expensive.[1][3][8] |
| Solvent | Toluene / H₂O (4:1) | Dioxane / H₂O (4:1) | 2-MeTHF / H₂O (4:1) | Dioxane is a very common and effective solvent. 2-MeTHF is a greener alternative to THF and can sometimes improve yields.[6][9] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures generally increase reaction rates but can also lead to more side products or catalyst decomposition. 100 °C is a good starting point.[3] |
Protocol 1: General Procedure for this compound Synthesis
This protocol provides a robust starting point for the synthesis.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq). Seal the flask, and alternate between vacuum and backfilling with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add 2-chloronicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Solvent Degassing
Properly degassing solvents is critical to prevent catalyst oxidation.
-
Method A: Sparge with Inert Gas: Bubble a steady stream of argon or nitrogen through the solvent for 20-30 minutes using a long needle or glass pipette.
-
Method B: Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent in a Schlenk flask using liquid nitrogen. Apply a high vacuum for 5-10 minutes. Close the flask to the vacuum and allow the solvent to thaw. You will see bubbles of dissolved gas escape. Repeat this cycle at least three times.
Visual Diagrams
Diagram 1: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the formation of the C-C bond.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Challenges for 2-Phenylnicotinonitrile and Its Intermediates
Welcome to the Technical Support Center for the purification of 2-Phenylnicotinonitrile and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.
This compound (Final Product)
Question 1: My isolated this compound has a persistent yellow or brown coloration, even after initial workup. What is the likely cause and how can I remove it?
Answer:
The coloration is typically due to high-molecular-weight byproducts or polymeric materials formed during the synthesis, especially under harsh reaction conditions. Thermal decomposition during synthesis or distillation can also contribute to colored impurities.[1]
Recommended Actions:
-
Activated Carbon Treatment: Before attempting more rigorous purification, dissolve the crude product in a suitable organic solvent (e.g., toluene or ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight) and stir the mixture, gently heating if necessary, for 30-60 minutes. The activated carbon will adsorb many of the colored impurities.[2] Filter the mixture through a pad of celite to remove the carbon and then concentrate the filtrate.
-
Recrystallization: This is one of the most effective methods for purifying solid organic compounds.[3][4][5] A successful recrystallization relies on selecting a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Solvent Selection: Common solvents for recrystallizing aromatic nitriles include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes or toluene/hexanes.[6]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3] Collect the purified crystals by vacuum filtration.
-
-
Vacuum Distillation: If the product is an oil or a low-melting solid, vacuum distillation can be effective in separating it from non-volatile colored impurities. This technique lowers the boiling point, minimizing thermal degradation.[1]
Question 2: After purification by column chromatography, I'm still observing impurities with similar polarity to my product in the NMR spectrum. How can I improve the separation?
Answer:
Co-elution of impurities is a common challenge in chromatography. This often occurs when byproducts have very similar functional groups and polarities to the target compound. In the synthesis of this compound, this could include isomers or closely related analogues.
Recommended Actions:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems. A slight change in the eluent composition can significantly alter the separation. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system might provide better resolution.
-
Gradient Elution: If you are using isocratic (constant solvent composition) elution, switching to a shallow gradient can help resolve closely eluting compounds.
-
Stationary Phase: While silica gel is the most common stationary phase, consider using alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) if you have persistent issues.[7]
-
-
Alternative Purification Techniques:
-
Recrystallization: As mentioned previously, this can be highly effective for removing impurities, even those with similar polarity, as the crystal lattice formation is highly specific.[4]
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) offers superior separation power compared to standard column chromatography.[8]
-
Intermediates in Suzuki Coupling Route
A common and efficient route to this compound is the Suzuki-Miyaura coupling of 2-chloro-3-cyanopyridine with phenylboronic acid.[9][10] The purity of these starting materials is crucial for a successful reaction.
Question 3: My Phenylboronic Acid is difficult to purify and appears to be degrading on silica gel. What are my options?
Answer:
Phenylboronic acid and its derivatives can be challenging to purify by standard silica gel chromatography due to their acidic nature and potential for dehydration to form boroxines (cyclic trimers).[11] They can also be sensitive to prolonged exposure to silica.
Recommended Actions:
-
Acid-Base Extraction: This is often the most effective method for purifying boronic acids.[12]
-
Dissolve the crude phenylboronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., 1M NaOH or Na2CO3) to form the water-soluble boronate salt.
-
Separate the aqueous layer, which now contains the purified boronic acid salt, and wash it with a fresh portion of the organic solvent to remove neutral impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to precipitate the purified phenylboronic acid.
-
Extract the purified phenylboronic acid back into an organic solvent, dry the organic layer, and concentrate to obtain the pure product.[12]
-
-
Recrystallization: Phenylboronic acid can be recrystallized from water or solvent mixtures like acetone/hexanes.[7]
-
Specialized Chromatography: If chromatography is necessary, consider using a very short plug of silica gel and eluting quickly. Alternatively, deactivating the silica gel with a small amount of triethylamine in the eluent can help prevent degradation.
Question 4: The Suzuki coupling reaction is sluggish, and I'm getting significant amounts of homocoupled (biphenyl) and dehalogenated (3-cyanopyridine) byproducts. What's going wrong?
Answer:
These side products are common in Suzuki-Miyaura couplings and often point to issues with catalyst activity, reaction conditions, or the purity of the starting materials.
Recommended Actions:
-
Purity of Starting Materials: Ensure that both the 2-chloro-3-cyanopyridine and phenylboronic acid are pure. Impurities in the boronic acid can particularly affect the catalytic cycle.
-
Optimize Reaction Conditions:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands can improve catalytic activity and suppress side reactions.[13] If using a standard catalyst like Pd(PPh3)4, ensure it is fresh, as it can degrade upon storage.
-
Base: The base plays a crucial role in the transmetalation step.[9] Experiment with different bases (e.g., K2CO3, Cs2CO3, K3PO4) and ensure it is finely powdered and dry.
-
Solvent: The solvent system (e.g., dioxane/water, toluene/ethanol/water) can significantly impact the reaction. Ensure the solvents are degassed to remove oxygen, which can deactivate the catalyst.
-
Temperature: While many Suzuki couplings run at elevated temperatures, excessive heat can promote side reactions. Try running the reaction at a lower temperature for a longer duration.
-
-
Reaction Setup: Meticulously degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurity profile depends heavily on the synthetic route.
-
For Suzuki Coupling: Common impurities include unreacted starting materials (2-chloro-3-cyanopyridine and phenylboronic acid), homocoupled biphenyl (from the phenylboronic acid), dehalogenated 3-cyanopyridine, and potentially triarylphosphines and their oxides from the catalyst ligand.[13]
-
From other routes (e.g., condensation reactions): Impurities may include unreacted starting materials, intermediates, and byproducts from side reactions like polymerization or hydrolysis of the nitrile group to an amide.[14][15][16]
Q2: How can I confirm the purity of my final this compound product?
A2: A combination of techniques is recommended for comprehensive purity assessment:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and detection of impurities. The absence of signals corresponding to starting materials or byproducts is a strong confirmation of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A single sharp peak is desired.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q3: Is it always necessary to purify the intermediates?
A3: While it can be tempting to proceed to the next step with crude material to save time, purifying intermediates is highly recommended. Impurities carried over from one step can interfere with subsequent reactions, leading to lower yields, more complex product mixtures, and more challenging final purifications.[16] This is particularly true for catalytic reactions like the Suzuki coupling, where impurities can poison the catalyst.[17]
Q4: Can residual solvents from the purification process affect my downstream applications?
A4: Yes, residual solvents can be a significant issue, especially in pharmaceutical applications.[18][19] It is crucial to thoroughly dry your purified compound under vacuum, possibly with gentle heating, to remove any remaining solvent. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceutical products.[18][19]
III. Detailed Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step guide for the purification of crude this compound using a two-solvent recrystallization method. This technique is useful when a single solvent does not provide the ideal solubility characteristics.[20] A common system is ethyl acetate (in which the compound is soluble) and hexanes (in which the compound is insoluble).
Protocol: Two-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities (like dust or catalyst residues) are present, perform a hot filtration. Pre-warm a funnel with fluted filter paper by pouring some hot ethyl acetate through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents the product from crystallizing prematurely on the filter paper.[20]
-
Induce Crystallization: While the solution is still warm, add the "poor" solvent (hexanes) dropwise with continuous swirling. Continue adding the poor solvent until the solution becomes faintly cloudy (the point of saturation).[20] If too much poor solvent is added and the solution becomes very cloudy, add a few drops of the hot good solvent until it becomes clear again.
-
Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[4]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent mixture (the same ratio of ethyl acetate to hexanes) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvents. Determine the melting point and yield of the purified this compound.
IV. Visualization of Purification Workflow
Decision Tree for Purification Method Selection
The choice of purification method depends on the nature of the product and the impurities. The following diagram illustrates a typical decision-making process.
Caption: Decision tree for selecting a purification strategy.
V. References
-
Frucooligosaccharides purification: Complexing simple sugars with phenylboronic acid. (2019). [Source not explicitly provided, but likely a scientific journal].
-
Preparation method of 2-chloro-3-cyanopyridine. (Patent No. CN101659637A). Google Patents. --INVALID-LINK--
-
Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. (2010). Agilent. --INVALID-LINK--
-
Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. (2022). The Journal of Organic Chemistry. ACS Publications. --INVALID-LINK--
-
Gas chromatographic retention indices of 2-phenyl-2-alkylacetonitriles on packed columns. Facta Universitatis, Series: Physics, Chemistry and Technology. --INVALID-LINK--
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. --INVALID-LINK--
-
Process for purification of boronic acid and its derivatives. (Patent No. WO2005019229A1). Google Patents. --INVALID-LINK--
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. --INVALID-LINK--
-
Phenylboronic acid – preparation and application. (2024). Georganics. --INVALID-LINK--
-
Lab Procedure: Recrystallization. LabXchange. --INVALID-LINK--
-
Recrystallization. Vernier. --INVALID-LINK--
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. --INVALID-LINK--
-
Process for producing 2-amino-nicotinonitrile intermediates. (Patent No. US3917624A). Google Patents. --INVALID-LINK--
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Preparation method of 2-chloro-3-cyanopyridine. (Patent No. CN102924598A). Eureka | Patsnap. --INVALID-LINK--
-
Method for producing 2-chloro-3-cyanopyridine through continuous reaction. (Patent No. CN104829525A). Google Patents. --INVALID-LINK--
-
Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles. (Patent No. US6118002A). Google Patents. --INVALID-LINK--
-
Preparation of Cyanopyridines by Direct Cyanation. Synthesis. --INVALID-LINK--
-
2-Chloro-3-cyanopyridine 6602-54-6 wiki. Guidechem. --INVALID-LINK--
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin. --INVALID-LINK--
-
Technical Support Center: Purification of Crude 2-Phenylacetonitrile. Benchchem. --INVALID-LINK--
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. --INVALID-LINK--
-
A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (2003). Acta Poloniae Pharmaceutica. --INVALID-LINK--
-
Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy & Bioallied Sciences. --INVALID-LINK--
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Molecules. MDPI. --INVALID-LINK--
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules. MDPI. --INVALID-LINK--
-
Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor. (Patent No. US20040199002A1). Google Patents. --INVALID-LINK--
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. --INVALID-LINK--
-
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. --INVALID-LINK--
-
<621> Chromatography. US Pharmacopeia (USP). --INVALID-LINK--
-
2-Hydroxy-5-phenylnicotinonitrile. BLD Pharm. --INVALID-LINK--
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). RSC Advances. --INVALID-LINK--
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts. MDPI. --INVALID-LINK--
-
Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech. --INVALID-LINK--
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). Organic Process Research & Development. --INVALID-LINK--
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019). European Medicines Agency. --INVALID-LINK--
-
General synthetic route of nicotinonitrile compounds 1–5. ResearchGate. --INVALID-LINK--
-
ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 3. LabXchange [labxchange.org]
- 4. vernier.com [vernier.com]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ocw.mit.edu [ocw.mit.edu]
Catalyst selection and optimization for 2-Phenylnicotinonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Phenylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this important synthetic transformation.
Introduction
The synthesis of this compound, a valuable scaffold in medicinal chemistry and materials science, is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The choice of catalyst and reaction conditions is paramount for achieving high yields and purity. This guide provides practical, experience-driven advice to overcome common challenges encountered during its synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My Suzuki-Miyaura coupling between a 2-halonicotinonitrile and phenylboronic acid is resulting in a very low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in Suzuki-Miyaura couplings for this substrate are a frequent challenge. The pyridine nitrogen can coordinate to the metal center, potentially hindering the catalytic cycle.[1] Here is a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Choice: For coupling with 2-chloronicotinonitrile, which is often preferred for its lower cost, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] More robust systems are often required.
-
Recommendation: Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2] These ligands promote the challenging oxidative addition step with aryl chlorides and stabilize the active catalytic species.[3]
-
-
Base Selection: The base plays a critical role in activating the boronic acid.[2]
-
Solvent System: The solvent must be appropriate for both the organic substrates and the inorganic base.
-
Recommendation: A mixture of an organic solvent and water (e.g., Dioxane/Water, DMF/Water) can be effective as it helps to dissolve both the organic reactants and the inorganic base, accelerating the reaction.[5]
-
-
Reaction Temperature: Insufficient temperature can lead to incomplete reactions.
-
Recommendation: Gradually increase the reaction temperature, monitoring for any potential decomposition of starting materials or product.
-
-
Quality of Boronic Acid: Phenylboronic acid can undergo degradation, especially if it is old or has been stored improperly.
-
Issue 2: Catalyst Deactivation and Formation of Palladium Black
-
Question: I am observing the formation of a black precipitate in my reaction mixture, and the reaction has stalled. What is causing this and how can I prevent it?
-
Answer: The black precipitate is almost certainly palladium black, which is catalytically inactive, aggregated palladium metal.[4] Its formation is a clear sign of catalyst deactivation.
-
Primary Causes:
-
Oxygen Exposure: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst.[4]
-
Ligand Degradation or Insufficient Ligand: The supporting ligand is crucial for stabilizing the palladium center. If the ligand degrades or if the palladium-to-ligand ratio is incorrect, the catalyst can aggregate.
-
High Temperatures: While necessary for some couplings, excessive heat can accelerate catalyst decomposition.
-
-
Mitigation Strategies:
-
Rigorous Degassing: Ensure all solvents and the reaction setup are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4] Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Ligand-to-Metal Ratio: The choice and amount of ligand are critical. For instance, with Pd(OAc)₂, the ratio of phosphine ligand can influence the nature of the active catalytic species.[7]
-
Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can sometimes offer greater stability and activity.
-
Controlled Temperature: Carefully control the reaction temperature and avoid overheating.
-
-
Issue 3: Formation of Significant Side Products
-
Question: My crude product shows significant impurities. What are the likely side products and how can I minimize their formation?
-
Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
-
Homocoupling of Phenylboronic Acid (Biphenyl formation): This is often promoted by the presence of oxygen.
-
Solution: As with preventing catalyst deactivation, rigorous degassing and maintaining an inert atmosphere are crucial.[2]
-
-
Protodeboronation of Phenylboronic Acid: The boronic acid reacts with a proton source to form benzene, reducing the amount available for the cross-coupling.
-
Solution: Ensure anhydrous conditions if the reaction is sensitive to water. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this loss.[2]
-
-
Hydrolysis of the Nitrile Group: Under certain basic conditions, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.[8]
-
Solution: Minimize reaction time after the starting material has been consumed and avoid excessively harsh basic conditions if possible. Careful control of the work-up procedure is also important.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic metal is best for synthesizing this compound: Palladium, Nickel, or Copper?
A1: The choice of metal depends on the specific synthetic route:
-
Palladium: This is the most versatile and widely used metal for this transformation, particularly for Suzuki-Miyaura couplings of 2-halonicotinonitriles with phenylboronic acid.[9] Palladium catalysis is also effective for direct C-H activation/cyanation of 2-phenylpyridine.[10][11][12]
-
Nickel: Nickel catalysts are a more cost-effective alternative to palladium and can be very effective for cross-coupling reactions.[13][14][15] However, they can be more sensitive to air and moisture, and catalyst deactivation pathways can be different from palladium systems.[16][17]
-
Copper: Copper catalysts are primarily used for cyanation reactions, such as the Rosenmund-von Braun reaction or copper-catalyzed C-H cyanation.[18][19][20] They are a good choice when starting from a pre-functionalized pyridine ring that needs the nitrile group installed.
| Catalyst System | Typical Application | Advantages | Common Challenges |
| Palladium | Suzuki-Miyaura Coupling, C-H Arylation/Cyanation | High functional group tolerance, well-studied, versatile | Cost, potential for catalyst deactivation, pyridine inhibition |
| Nickel | Suzuki-Miyaura Coupling | Lower cost, effective for challenging substrates | Sensitivity to air/moisture, different deactivation pathways |
| Copper | Cyanation Reactions | Cost-effective for cyanation, good for specific transformations | Can require stoichiometric amounts, narrower scope than Pd |
Q2: I am considering a C-H activation route starting from 2-phenylpyridine. What are the key parameters to optimize?
A2: Direct C-H activation is an elegant approach that avoids the pre-functionalization of the pyridine ring. For a successful C-H cyanation of 2-phenylpyridine, consider the following:
-
Catalyst: Palladium catalysts, such as Pd(OAc)₂, are commonly used.[10]
-
Oxidant: An oxidant is typically required to regenerate the active catalyst.
-
Cyanide Source: Various cyanide sources can be employed, including CuCN or K₃[Fe(CN)₆], the latter being a safer alternative.[12][21]
-
Directing Group Effect: The pyridine nitrogen acts as a directing group, favoring functionalization at the ortho-position of the phenyl ring.[10][11]
Q3: How do I choose the right ligand for my palladium-catalyzed reaction?
A3: Ligand selection is crucial for a successful cross-coupling. The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation.
-
For Aryl Chlorides (e.g., 2-chloronicotinonitrile): Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) are generally the best choice. They promote the difficult oxidative addition step.[3]
-
For Aryl Bromides or Iodides: Less sterically demanding and less electron-rich phosphine ligands like PPh₃ (in Pd(PPh₃)₄) can be effective, although the bulkier ligands often give better results even with more reactive halides.[2]
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of a 2-halonicotinonitrile with phenylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Substrate Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe, followed by the 2-halonicotinonitrile (1.0 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC/MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagrams
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chelation-assisted palladium-catalyzed direct cyanation of 2-arylpyridine C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nickel-Catalyzed Asymmetric Synthesis of Unnatural Amino Acids - ChemistryViews [chemistryviews.org]
- 14. Nickel-Catalyzed Addition of Arylboronic Acids to Alkyl Nitriles for Synthesis of Aryl Ketones in Fluorinated Solvent [organic-chemistry.org]
- 15. Nickel-catalyzed synthesis of aryl ketones from arylsulfonium salts and nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in 2-Phenylnicotinonitrile Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Phenylnicotinonitrile. This document is designed for researchers, chemists, and drug development professionals who utilize the Suzuki-Miyaura cross-coupling reaction to synthesize this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to minimize common byproducts, thereby improving yield, purity, and process reliability. This guide moves beyond simple procedural steps to explain the underlying chemical principles governing byproduct formation, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and industrially relevant method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves coupling 2-chloronicotinonitrile with phenylboronic acid (or its esters) in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2][3] While 2-chloronicotinonitrile is often used due to its commercial availability and lower cost, its C-Cl bond is strong, making the initial oxidative addition step of the catalytic cycle challenging and often requiring specialized, highly active catalyst systems.[4]
Q2: Why is 2-chloronicotinonitrile a challenging substrate in Suzuki coupling? A2: There are two primary reasons for its challenging nature. First, the carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, which makes the rate-limiting oxidative addition to the Pd(0) center more difficult.[4] Second, the Lewis basic nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] These factors necessitate carefully optimized reaction conditions, including the use of highly active catalysts, to achieve good yields and minimize side reactions.
Q3: What are the most common byproducts I should expect to see? A3: During the synthesis of this compound, you are most likely to encounter four principal byproducts:
-
Biphenyl: Formed from the homocoupling of two phenylboronic acid molecules.[5][6]
-
Nicotinonitrile: Resulting from the dehalogenation (or hydrodehalogenation) of the 2-chloronicotinonitrile starting material.[7][8]
-
Benzene: Formed via protodeboronation of the phenylboronic acid.[4]
-
2-Phenylnicotinamide: Arises from the partial or complete hydrolysis of the nitrile functional group, particularly during reaction workup.[9][10]
Q4: How critical is the choice of phosphine ligand? A4: The phosphine ligand is arguably one of the most critical parameters for a successful reaction with an unactivated chloride like 2-chloronicotinonitrile. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[4] For this specific transformation, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended as they are known to promote the difficult oxidative addition of aryl chlorides.[4][8]
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a systematic approach to identifying and resolving specific byproduct issues. Each entry details the problem, its root cause, and a step-by-step protocol for mitigation.
Problem 1: Significant Biphenyl Formation Detected by GC-MS or LC-MS.
Root Cause Analysis: The formation of biphenyl results from the homocoupling of phenylboronic acid. This side reaction is primarily promoted by two factors:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two consecutive transmetalations with phenylboronic acid, followed by reductive elimination to form biphenyl and regenerate Pd(0). This pathway competes directly with the desired cross-coupling cycle.[5][6]
-
Catalyst Precursor Issues: If using a Pd(II) precursor like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient, leaving residual Pd(II) that can initiate homocoupling.[6]
Mitigation Strategy & Protocol
The core strategy is to eliminate oxygen from the reaction and ensure the palladium catalyst remains in the active Pd(0) state.
1. Rigorous Degassing of Solvents and Reaction Vessel:
-
Protocol: Before adding any reagents, equip the reaction flask with a stir bar and seal it with a septum. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with an inert gas (Argon or high-purity Nitrogen). Repeat this cycle 3-5 times. Solvents should be sparged with inert gas for at least 30 minutes prior to use. A nitrogen subsurface sparge of the reaction mixture before catalyst addition is highly effective.[5]
2. Addition of a Mild Reducing Agent:
-
Rationale: A mild reducing agent can help scavenge any Pd(II) species without negatively impacting the catalytic cycle.
-
Protocol: Add potassium formate (HCO₂K) to the reaction mixture (typically 0.1 to 0.5 equivalents relative to the limiting reagent) before the addition of the palladium catalyst. This has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[5]
Optimized Protocol to Minimize Biphenyl:
-
To a rigorously degassed reaction vessel, add 2-chloronicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add potassium formate (0.2 eq).
-
Add degassed solvent (e.g., 1,4-Dioxane/Water, 4:1).
-
Sparge the mixture with Argon for 15 minutes.
-
Under a positive pressure of Argon, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., SPhos, 2.2 mol%).
-
Heat the reaction to the desired temperature (e.g., 90-100 °C) and monitor by LC-MS.
Problem 2: Presence of Nicotinonitrile in the Crude Product.
Root Cause Analysis: This byproduct is formed through the dehalogenation of the 2-chloronicotinonitrile starting material, where the chlorine atom is replaced by a hydrogen atom.[7] This reductive process can be caused by:
-
Certain Bases/Additives: Some bases or additives can act as hydride donors, especially at elevated temperatures.
-
Catalyst-Mediated Reduction: Under certain conditions, the palladium catalyst can mediate a hydrodehalogenation pathway, particularly if there are sources of hydrogen in the system.[7]
Mitigation Strategy & Protocol
The key is to select a base that is less likely to promote reduction and ensure the reaction conditions favor the cross-coupling pathway.
1. Base Selection:
-
Rationale: Strong, non-nucleophilic bases are generally preferred. While bases like potassium hydroxide can be used, they can sometimes promote side reactions. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective and lead to cleaner reactions.[8][11]
-
Protocol: Substitute the base in your standard protocol. A screen of bases is recommended. Start with K₃PO₄ (2.5 eq).
2. Ligand Choice:
-
Rationale: A highly active ligand that promotes rapid oxidative addition can help the desired cross-coupling reaction outcompete the slower dehalogenation pathway.
-
Protocol: Ensure you are using a state-of-the-art ligand for aryl chloride coupling, such as SPhos or XPhos.
Comparative Effect of Reaction Parameters
| Parameter | Condition A | Byproduct | Condition B | Byproduct | Rationale |
|---|---|---|---|---|---|
| Base | K₂CO₃ | Dehalogenation may occur | K₃PO₄ or Cs₂CO₃ | Dehalogenation reduced | K₃PO₄ is a stronger base that can accelerate transmetalation without promoting reduction.[8][11] |
| Atmosphere | Air | Biphenyl (Homocoupling) | Argon / N₂ | Biphenyl reduced | Inert atmosphere prevents oxidation of Pd(0) to Pd(II), the key initiator of homocoupling.[5][6] |
| Workup | Strong acid/base, heat | Nitrile Hydrolysis | Mild aqueous wash (NaHCO₃) | Hydrolysis minimized | Avoids harsh conditions that can hydrolyze the nitrile group to an amide or carboxylic acid.[9][10] |
Problem 3: Formation of 2-Phenylnicotinamide during Reaction or Workup.
Root Cause Analysis: The nitrile group (-C≡N) is susceptible to hydrolysis to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH).[10] This is typically catalyzed by either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[9] While the reaction itself is often run under basic conditions, prolonged reaction times at high temperatures or harsh acidic/basic workup procedures are the most common culprits.
Mitigation Strategy & Protocol
The focus here is on kinetic control and ensuring a mild, non-hydrolytic workup.
1. Minimize Reaction Time and Temperature:
-
Rationale: Hydrolysis is often slower than the desired Suzuki coupling. By carefully monitoring the reaction, it can be stopped as soon as the starting material is consumed, minimizing the time the product is exposed to harsh conditions.
-
Protocol: Monitor the reaction progress closely using TLC or LC-MS (e.g., every 1-2 hours). Once complete, cool the reaction to room temperature immediately. Avoid unnecessarily long reaction times or excessive temperatures.
2. Implement a Mild Workup Procedure:
-
Protocol:
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate or Toluene).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of strong acids or bases.
-
Follow with a wash using saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a moderate temperature (< 40 °C).
-
Visualizations and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the primary catalytic cycle for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-Phenylnicotinonitrile
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and robust troubleshooting strategies for the scale-up synthesis of 2-Phenylnicotinonitrile. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to your process development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that researchers and process chemists frequently encounter when transitioning from lab-scale to pilot or production scale.
Q1: What are the most common synthetic routes for this compound, and which is most amenable to scale-up?
A1: Several routes exist, but for scale-up, the selection criteria prioritize cost of goods, process safety, atom economy, and robustness. A highly effective and scalable approach is the condensation-cyclization reaction of an enamino nitrile with an α,β-unsaturated ketone or its equivalent. This method often proceeds in high yield and can be adapted for continuous flow processing, which offers significant advantages in safety and thermal management.[1][2] Alternative routes, such as the dehydration of the corresponding nicotinamide, can be effective but may require harsh dehydrating agents like P₂O₅, which can be difficult to handle at scale.[3]
Q2: What is the fundamental reaction mechanism I should understand for process optimization?
A2: Understanding the mechanism is critical for troubleshooting and optimization. For the common condensation-cyclization pathway, the reaction typically proceeds via a series of equilibrium steps:
-
Knoevenagel Condensation: An active methylene compound (like malononitrile) condenses with an aldehyde or ketone.
-
Michael Addition: A nucleophile (e.g., an enamine) adds to the resulting α,β-unsaturated system.
-
Cyclization & Aromatization: The intermediate undergoes intramolecular cyclization, followed by elimination (often of water or an amine) to form the final aromatic pyridine ring. Each of these steps has its own kinetic profile and potential side reactions, which must be controlled during scale-up.[4]
Q3: My process involves a cyanide source. What are the paramount safety considerations for scale-up?
A3: The use of cyanide-containing reagents (e.g., malononitrile, sodium cyanide) necessitates stringent safety protocols. Cyanide is highly toxic and can be absorbed via inhalation, ingestion, or skin contact.[5] Key scale-up considerations include:
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a closed system or a fume hood designed for hazardous materials.[5]
-
Personal Protective Equipment (PPE): Impervious gloves, chemical-resistant aprons or full-body suits, and eye protection are mandatory. For certain operations, respiratory protection may be required.[6]
-
Emergency Preparedness: A dedicated cyanide emergency kit, including an antidote (to be administered only by trained medical personnel), must be readily accessible. All personnel must be trained on emergency response and first aid procedures.[6][7]
-
Waste Disposal: Cyanide waste is environmentally hazardous and must be quenched and disposed of according to strict local and federal regulations.[6]
Q4: Why is thermal management so critical during the scale-up of this synthesis?
A4: The cyclization and aromatization steps are often highly exothermic. On a small lab scale, the high surface-area-to-volume ratio allows for easy heat dissipation. During scale-up, this ratio decreases dramatically, increasing the risk of a thermal runaway. Uncontrolled exotherms can lead to side reactions, impurity formation, product degradation, and severe safety incidents.[8] Implementing robust reactor cooling systems, controlling reagent addition rates, and considering continuous flow reactors are critical strategies for managing heat evolution.[1]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.
Issue 1: Low Reaction Yield
Q: My reaction yield has dropped significantly after increasing the batch size from 10 g to 1 kg. What should I investigate?
A: A drop in yield upon scale-up is a common issue often linked to mass and heat transfer limitations. Follow this diagnostic workflow:
Caption: Decision tree for troubleshooting low yield.
Issue 2: Impurity Profile Worsens at Scale
Q: I am observing new impurities and higher levels of known impurities in my scaled-up batch. How can I identify and control them?
A: Impurity formation is often linked to localized "hot spots" from poor mixing, extended reaction times, or air sensitivity.
| Potential Impurity | Likely Cause | Proposed Solution | Analytical Method |
| Unreacted Starting Materials | Inefficient mixing or mass transfer; insufficient reaction time. | Improve agitation; increase reaction time and monitor by HPLC until starting materials are consumed.[9] | HPLC, GC |
| Partially Cyclized Intermediate | Insufficient heating or catalyst activity; quenching before completion. | Ensure the reaction reaches and maintains the target temperature; verify catalyst quality and loading. | LC-MS |
| Nitrile Hydrolysis Product (Amide/Acid) | Presence of excess water, especially under harsh acidic or basic conditions. | Use anhydrous solvents and reagents; ensure workup conditions are not overly aggressive.[10] | HPLC, IR |
| Dimerization/Polymerization Products | High localized concentration of reactive intermediates due to poor mixing or rapid addition.[1] | Slow down the addition of the most reactive reagent; add the reagent sub-surface to ensure rapid dispersion. | GPC, LC-MS |
Issue 3: Product Isolation and Purification Challenges
Q: My product oiled out during crystallization, and column chromatography is not viable for a 5 kg batch. What are my options?
A: Scalable purification requires moving away from chromatography.
-
Optimize Recrystallization:
-
Problem: Oiling out or precipitation of an amorphous solid instead of crystals.
-
Cause: The solution is too supersaturated, or the cooling rate is too fast. The solvent may be inappropriate.
-
Solution:
-
Solvent Screening: Test a variety of solvent/anti-solvent systems. A good system involves a solvent in which the product is soluble when hot but poorly soluble when cold, and impurities are either highly soluble or insoluble.
-
Controlled Cooling: Slow the cooling rate using a jacketed reactor with programmed temperature control.
-
Seeding: Add a small number of pure seed crystals at the point of supersaturation to encourage controlled crystal growth.
-
-
-
Distillation:
-
If this compound is thermally stable, vacuum distillation can be an excellent, scalable purification method.
-
Consideration: Be aware that some nicotinonitrile compounds can solidify in the condenser, potentially causing blockages. Ensure the condenser is wide-bore and potentially heated slightly above the product's melting point.[3]
-
-
Slurry Wash:
-
If the product is a solid but contains soluble impurities, it can be purified by stirring it as a slurry in a solvent that dissolves the impurities but not the product. This is a simple and effective technique for upgrading material purity.
-
Part 3: Experimental Protocol & Workflow
This section provides a representative laboratory-scale protocol that can be adapted for scale-up, with critical considerations highlighted.
Synthesis of this compound via Condensation Pathway
This protocol is based on established principles of pyridine synthesis.[2][4]
Materials:
-
Benzaldehyde
-
Malononitrile
-
Acetophenone Enamine (e.g., 1-phenyl-1-(pyrrolidin-1-yl)ethene)
-
Glacial Acetic Acid (Catalyst)
-
Toluene (Solvent)
-
Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure (10 g Scale):
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone enamine (1.0 eq) in 100 mL of toluene.
-
Reagent Addition: In a separate flask, pre-mix benzaldehyde (1.0 eq), malononitrile (1.0 eq), and glacial acetic acid (0.2 eq). Add this mixture dropwise to the stirred toluene solution over 30 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[11]
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Caption: General experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Phenylnicotinonitrile and Other Nicotinamide Derivatives: A Guide for Researchers
The nicotinamide scaffold, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous therapeutic agents. Among these, nicotinonitrile-containing compounds have garnered significant interest due to their diverse biological profiles. This guide focuses on comparing the biological activity of 2-Phenylnicotinonitrile with other notable nicotinamide derivatives, providing a comprehensive overview of their potential applications in drug discovery.
Anticancer Activity: A Tale of Potency and Selectivity
Nicotinamide and its derivatives have emerged as promising candidates in oncology, exhibiting a range of anticancer activities through various mechanisms, including the inhibition of critical cellular enzymes and the induction of apoptosis.
Comparative Cytotoxicity
The in vitro cytotoxicity of various nicotinamide and nicotinonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, serves as a key metric for comparison. While direct experimental data for this compound is not extensively available in the public domain, the biological activity of structurally related 2-aryl-nicotinonitriles provides valuable insights into its potential efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4,6-diphenylnicotinonitrile (Compound 1) | MDA-MB-231 (Breast) | 78.28 ± 3.9 | [1] |
| MCF-7 (Breast) | > 100 | [1] | |
| 2-Amino-6-(3-methoxyphenyl)-4-phenylnicotinonitrile (Compound 2) | MDA-MB-231 (Breast) | 8.01 ± 0.5 | [1] |
| MCF-7 (Breast) | 16.20 ± 1.3 | [1] | |
| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile (Compound 3) | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [1] |
| MCF-7 (Breast) | 2.85 ± 0.1 | [1] | |
| Nicotinamide Derivative 8 | HCT-116 (Colon) | 5.4 | [2] |
| HepG2 (Liver) | 7.1 | [2] | |
| Nicotinamide Derivative 5c | HCT-15 (Colon) | Not specified, but potent | [3] |
| PC-3 (Prostate) | Not specified, but potent | [3] | |
| 2-phenylacrylonitrile derivative 1g2a | HCT116 (Colon) | 0.0059 | [4] |
| BEL-7402 (Liver) | 0.0078 | [4] | |
| Doxorubicin (Control) | MDA-MB-231 (Breast) | 3.18 ± 0.1 | [1] |
| MCF-7 (Breast) | 4.17 ± 0.2 | [1] |
Table 1: Comparative in vitro cytotoxicity (IC50) of various nicotinamide and nicotinonitrile derivatives against human cancer cell lines.
Notably, 2-amino-4,6-diphenylnicotinonitrile derivatives demonstrate a wide range of cytotoxic activities, with substitutions on the phenyl rings significantly influencing potency.[1] For instance, the introduction of a 4-chloro substituent on one of the phenyl rings (Compound 3) leads to a dramatic increase in cytotoxicity, surpassing that of the standard chemotherapeutic agent, Doxorubicin.[1] While data for the unsubstituted this compound is not available in this specific study, the structure-activity relationship (SAR) suggests that the electronic and steric properties of substituents on the phenyl ring are critical determinants of anticancer activity.
Mechanistic Insights into Anticancer Action
The anticancer effects of nicotinamide derivatives are often attributed to their ability to interfere with key cellular signaling pathways. One of the primary mechanisms involves the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival. For example, certain nicotinamide derivatives have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][3]
Another significant mechanism is the induction of apoptosis, or programmed cell death. Nicotinamide derivatives can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.[2] Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[2]
References
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Drug Discovery: 2-Phenylnicotinonitrile Versus Other Privileged Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic structures, certain scaffolds have earned the designation of "privileged" due to their ability to interact with a wide range of biological targets, offering a fertile ground for the development of novel therapeutics. This guide provides an in-depth technical comparison of the emerging 2-phenylnicotinonitrile scaffold against established privileged heterocyclic systems: quinoline, indole, and pyrimidine. By examining their synthesis, physicochemical properties, and biological activities, supported by experimental data and case studies, this document aims to equip researchers with the critical insights needed to make informed decisions in scaffold selection and drug design.
The Concept of Privileged Scaffolds in Drug Design
The principle of privileged structures posits that certain molecular frameworks possess a predefined three-dimensional arrangement of functionalities that enables them to bind to multiple, distinct biological targets. This inherent versatility accelerates the discovery of new drug candidates by providing a validated starting point for chemical library design and optimization. Heterocycles are particularly prominent as privileged scaffolds due to their rich electronic properties, ability to engage in a variety of non-covalent interactions, and their prevalence in natural products and endogenous ligands.
The this compound Scaffold: An Emerging Player
The this compound moiety, characterized by a pyridine ring substituted with a phenyl group at the 2-position and a nitrile group at the 3-position, has garnered increasing attention in medicinal chemistry. This scaffold presents a unique combination of structural features that offer both challenges and opportunities in drug design.
Structural Features and Physicochemical Properties
The this compound core possesses a distinct electronic and conformational profile. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen influences the overall electron distribution of the aromatic system, impacting its pKa and potential for hydrogen bonding. The phenyl ring, often non-coplanar with the pyridine ring, provides a vector for exploring steric and hydrophobic interactions within a target's binding site.
dot graph TD { A[this compound] -- "Structural Features" --> B{Pyridine Ring}; A -- "Structural Features" --> C{Phenyl Group at C2}; A -- "Structural Features" --> D{Nitrile Group at C3}; B -- "Properties" --> E["Hydrogen Bond Acceptor (Pyridine Nitrogen)"]; C -- "Properties" --> F["Hydrophobic Interactions & Steric Bulk"]; D -- "Properties" --> G["Electron Withdrawing Hydrogen Bond Acceptor"]; }
Caption: Key structural features of the this compound scaffold.
Synthetic Strategies
The synthesis of this compound derivatives can be approached through several established methods for constructing substituted pyridine rings. A common and versatile strategy is the Guareschi-Thorpe condensation , which involves the reaction of a β-ketoester with cyanoacetamide in the presence of a base. A variation of this, the Thorpe-Ziegler reaction, can be used for the intramolecular cyclization of dinitriles to form a pyridine ring.[1][2]
Experimental Protocol: Guareschi-Thorpe Synthesis of a 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile Derivative
This protocol describes a representative synthesis of a nicotinonitrile derivative, which can be adapted for this compound synthesis by selecting appropriate starting materials.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (20 mL), add a catalytic amount of piperidine (0.1 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile.
Biological Activities and Therapeutic Potential
The this compound scaffold has been explored for a range of biological activities, with notable potential in oncology and inflammatory diseases.
-
Anticancer Activity: Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4][5] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of compounds containing the nicotinonitrile core.[6][7][8] These molecules can modulate the production of pro-inflammatory cytokines and enzymes.
-
Antiviral Activity: The nicotinonitrile scaffold has also been investigated for its potential antiviral applications.
Established Privileged Scaffolds: A Comparative Overview
To contextualize the potential of the this compound scaffold, it is essential to compare it against well-established privileged structures in drug discovery: quinoline, indole, and pyrimidine.
The Quinoline Scaffold
Quinoline, a fused heterocyclic system of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, most notably for its role in antimalarial drugs like quinine and chloroquine.
-
Synthesis: Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are widely used to construct the quinoline core.
-
Physicochemical Properties: The fused aromatic system provides a large surface area for π-π stacking and hydrophobic interactions. The pyridine nitrogen acts as a hydrogen bond acceptor and influences the basicity of the molecule.
-
Biological Activities: Beyond its antimalarial fame, quinoline derivatives have shown antibacterial, anticancer, and anti-inflammatory activities.[9][10]
The Indole Scaffold
Indole, consisting of a fused benzene and pyrrole ring, is a ubiquitous scaffold in nature, found in the amino acid tryptophan and numerous alkaloids.
-
Synthesis: The Fischer, Reissert, and Bartoli indole syntheses are among the most common methods for its construction.
-
Physicochemical Properties: The pyrrole nitrogen can act as a hydrogen bond donor, and the aromatic system allows for various interactions.
-
Biological Activities: Indole derivatives are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and neurological activities.[11][12]
The Pyrimidine Scaffold
Pyrimidine is a diazine with two nitrogen atoms at positions 1 and 3 of a six-membered ring. It is a fundamental component of nucleic acids (cytosine, thymine, and uracil).
-
Synthesis: The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidones, which can be further modified.
-
Physicochemical Properties: The two nitrogen atoms significantly influence the electronic properties and hydrogen bonding capacity of the ring.
-
Biological Activities: Pyrimidine analogs are widely used as anticancer and antiviral agents.[13][14]
Head-to-Head Comparison: this compound vs. Established Scaffolds
The following tables provide a comparative analysis of key physicochemical and pharmacokinetic properties of the this compound scaffold against quinoline, indole, and pyrimidine. The data for this compound are predicted using in silico methods due to the limited experimental data available.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Predicted) | Quinoline | Indole | Pyrimidine |
| Molecular Weight ( g/mol ) | 180.21 | 129.16 | 117.15 | 80.09 |
| logP (Predicted) | 2.5 - 3.5 | 2.04 | 2.14 | 0.08 |
| pKa (Predicted) | 1.5 - 2.5 (as a base) | 4.94 | -2.4 (as an acid) | 1.3 |
| Hydrogen Bond Donors | 0 | 0 | 1 | 0 |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Nitrile N) | 1 (Pyridine N) | 1 (Pyrrole N) | 2 (Pyridine N's) |
| Polar Surface Area (Ų) | 36.68 | 12.89 | 15.79 | 25.78 |
In silico predictions for this compound were performed using publicly available cheminformatics tools. Experimental values for other scaffolds are from established databases.
Table 2: Comparative ADME/Tox Profile (Qualitative)
| Property | This compound | Quinoline | Indole | Pyrimidine |
| Metabolic Stability | Moderate to High (Pyridine ring can be a site of metabolism) | Moderate (Susceptible to oxidation) | Moderate to Low (Pyrrole ring is a metabolic hotspot) | Generally High |
| Oral Bioavailability | Potentially Good (Favorable logP) | Variable | Variable | Generally Good |
| Potential for Toxicity | Nitrile group can be a concern | Can exhibit hepatotoxicity | Can form reactive metabolites | Generally low |
dot graph TD { subgraph "Scaffold Selection Workflow" A[Define Target & Desired Properties] --> B{Scaffold Hopping}; B --> C[this compound]; B --> D[Quinoline]; B --> E[Indole]; B --> F[Pyrimidine]; C --> G{Evaluate Physicochemical Properties}; D --> G; E --> G; F --> G; G --> H{Assess Synthetic Feasibility}; H --> I{In Silico ADME/Tox Prediction}; I --> J[Lead Optimization]; end }
Caption: A simplified workflow for scaffold selection in a drug design project.
Case Studies: Mechanism of Action
While no approved drugs currently feature the this compound core, its derivatives have shown promise in preclinical studies. In contrast, the other scaffolds are present in numerous marketed drugs.
Case Study: Quinolines in Malaria
Quinine and its synthetic analogs, such as chloroquine, are classic examples of quinoline-based drugs. Their primary mechanism of action against the malaria parasite Plasmodium falciparum involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite.[15]
dot graph TD { A[Quinine/Chloroquine] --> B{Inhibition of Heme Polymerase}; B --> C[Accumulation of Free Heme]; C --> D[Oxidative Stress & Membrane Damage]; D --> E[Parasite Death]; }
Caption: Simplified mechanism of action of quinoline antimalarials.
Case Study: Indoles as Tubulin Inhibitors
Vinca alkaloids, such as vinblastine and vincristine, are indole-containing natural products that are potent anticancer agents. They exert their effect by binding to tubulin and inhibiting its polymerization into microtubules, which are essential for cell division. This disruption of the mitotic spindle leads to cell cycle arrest and apoptosis.[12]
Case Study: Pyrimidines as Antimetabolites
5-Fluorouracil (5-FU) is a pyrimidine analog that is widely used in cancer chemotherapy. It acts as an antimetabolite by inhibiting thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine, which disrupts DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells.[13]
Field-Proven Insights and Future Perspectives
The choice of a heterocyclic scaffold is a multi-faceted decision that requires careful consideration of synthetic accessibility, physicochemical properties, and the desired biological activity.
-
This compound: This scaffold offers a unique combination of a hydrogen bond accepting pyridine ring, a lipophilic phenyl group for hydrophobic interactions, and an electron-withdrawing nitrile group. Its synthetic tractability and emerging biological activities make it an attractive, albeit less explored, option for drug discovery. The key challenge lies in the limited understanding of its pharmacokinetic and toxicological profile. The nitrile group, in particular, may be a metabolic liability or a source of toxicity and requires careful evaluation.
-
Quinoline: A well-trodden path in medicinal chemistry, the quinoline scaffold benefits from a wealth of synthetic methods and a deep understanding of its structure-activity relationships, particularly in infectious diseases. However, its relatively large and rigid structure can sometimes be a disadvantage, and potential for cardiotoxicity with some derivatives needs to be considered.
-
Indole: The indole scaffold's ability to mimic peptide structures and its prevalence in nature make it a highly versatile and "biologically friendly" starting point. The N-H group provides a crucial hydrogen bond donor functionality. However, the indole ring is often susceptible to metabolic oxidation, which can be a significant hurdle in drug development.
-
Pyrimidine: The pyrimidine scaffold is a master of hydrogen bonding and is often used to improve the solubility and pharmacokinetic properties of drug candidates. Its role in antimetabolite drugs is well-established. The smaller size of the pyrimidine ring compared to the fused systems can be advantageous in fitting into smaller binding pockets.
Conclusion
The this compound scaffold represents a promising, yet underexplored, territory in the vast landscape of heterocyclic chemistry. While it has yet to produce an approved drug, its unique structural and electronic features, coupled with encouraging preclinical data in oncology and inflammation, suggest that it has the potential to become a valuable addition to the medicinal chemist's toolbox. In comparison to the established privileged scaffolds of quinoline, indole, and pyrimidine, this compound offers a distinct profile of properties that may be advantageous for specific biological targets. As our understanding of its synthesis, structure-activity relationships, and ADMET properties grows, we can expect to see the emergence of novel drug candidates based on this intriguing heterocyclic system.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Guareschi-Thorpe Condensation [drugfuture.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Phenylnicotinonitrile
Introduction
2-Phenylnicotinonitrile and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis has been a subject of considerable research, leading to the development of a diverse array of catalytic systems. This guide provides a comprehensive comparison of various catalytic methodologies for the synthesis of this compound, offering insights into their performance, mechanistic underpinnings, and practical applications. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate catalytic system for their specific needs.
The primary retrosynthetic disconnection for this compound involves the formation of the C-C bond between the pyridine and phenyl rings. This has been predominantly achieved through transition-metal-catalyzed cross-coupling reactions, with palladium and nickel-based systems being the most extensively studied. More recently, direct C-H arylation and metal-free approaches have emerged as promising alternatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the workhorses of modern organic synthesis for C-C bond formation. Several named reactions, including Suzuki-Miyaura, Negishi, and Stille couplings, have been successfully employed for the synthesis of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for constructing biaryl compounds due to the commercial availability, stability, and low toxicity of boronic acid reagents.[1][2] The reaction typically involves the coupling of an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base.[3] For the synthesis of this compound, this translates to the reaction of a 2-halonicotinonitrile with phenylboronic acid.
Catalytic System:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
-
Ligand: Phosphine ligands (e.g., PPh₃, XantPhos) or N-heterocyclic carbenes (NHCs)[3]
-
Base: K₂CO₃, Cs₂CO₃, K₃PO₄
-
Solvent: Toluene, Dioxane, DMF
Performance and Considerations: The Suzuki-Miyaura coupling generally provides good to excellent yields of this compound.[4] The choice of ligand is crucial; for instance, bulky electron-rich phosphines can enhance catalytic activity, particularly with less reactive aryl chlorides.[3] The reaction is tolerant of a wide range of functional groups, a significant advantage in complex molecule synthesis.[1]
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoborons, often allowing for milder reaction conditions.[5][6] This method is particularly useful when the corresponding boronic acid is unstable or difficult to prepare. The reaction couples an organic halide with an organozinc compound, catalyzed by a palladium or nickel complex.[5][7]
Catalytic System:
-
Catalyst: Pd(PPh₃)₄, Ni(acac)₂/ligand[5]
-
Organometallic Reagent: Phenylzinc chloride (PhZnCl)
-
Solvent: THF, Dioxane
Performance and Considerations: Palladium catalysts generally offer higher chemical yields and broader functional group tolerance in Negishi couplings.[5] Nickel catalysts, while sometimes more reactive, can be more sensitive to reaction conditions.[5][8] A key advantage of the Negishi coupling is its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms.[5] However, the preparation and handling of organozinc reagents require inert atmosphere techniques.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.[9][10] Organotin reagents are stable to air and moisture, making them convenient to handle.[11][12]
Catalytic System:
-
Catalyst: Pd(PPh₃)₄, Pd(OAc)₂
-
Organometallic Reagent: Phenyltributyltin (PhSnBu₃)
-
Additives: Cu(I) salts and fluoride ions can have a synergistic effect.[9]
-
Solvent: Toluene, DMF
Performance and Considerations: The Stille reaction is highly versatile with a broad scope for both the organostannane and the electrophile.[10][11] A significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[9] Despite this, its tolerance for a wide variety of functional groups makes it a valuable tool in natural product synthesis.[13]
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and often more reactive alternative to palladium for cross-coupling reactions.[14] They are particularly effective in activating less reactive C-Cl bonds and for reactions involving secondary alkyl groups.[15]
Catalytic System:
-
Nickel Source: NiCl₂(dppp), Ni(COD)₂, Ni(acac)₂
-
Ligand: Phosphine ligands, N-heterocyclic carbenes (NHCs), or nitrogen-based ligands like terpyridine derivatives[8]
-
Reductant (for Ni(II) precursors): Zn, Mn
-
Solvent: THF, Dioxane, DMA
Performance and Considerations: Nickel-catalyzed reactions can often be performed under milder conditions than their palladium-catalyzed counterparts.[16] They have shown excellent performance in Negishi-type couplings for the synthesis of aryl-substituted nitriles.[8][17] However, nickel catalysts can be more sensitive to air and moisture, and issues like β-hydride elimination can be more pronounced in certain cases, although this can be mitigated with appropriate ligand design.[15]
Direct C-H Arylation
Direct C-H arylation represents a more atom- and step-economical approach by avoiding the pre-functionalization of one of the coupling partners.[18][19] In the context of this compound synthesis, this would involve the direct coupling of 2-cyanopyridine with benzene or an aryl halide.
Catalytic System:
-
Catalyst: Pd(OAc)₂, [Cp*RhCl₂]₂
-
Directing Group: The pyridine nitrogen can act as a directing group, facilitating C-H activation at the C2 position.[21]
-
Solvent: Toluene, Isopropyl acetate[22]
Performance and Considerations: Direct C-H arylation is a rapidly developing field with significant potential for streamlining synthetic routes.[19] However, challenges such as regioselectivity and catalyst efficiency still need to be addressed for broader applicability. The electronic nature of the pyridine ring plays a crucial role in determining the regioselectivity of the arylation.[18] For 2-cyanopyridine, the electron-withdrawing cyano group can influence the reactivity and selectivity of the C-H activation.[18]
Metal-Free Catalytic Systems
The development of metal-free catalytic systems is driven by the desire to avoid residual metal contamination in the final products, which is a critical concern in the pharmaceutical industry.[23][24] These reactions often rely on organic catalysts or proceed through radical or nucleophilic aromatic substitution pathways.
Catalytic System:
-
Catalyst/Promoter: Strong bases (e.g., KHMDS), organic catalysts (e.g., iodine, IBX)[23][25]
-
Reaction Type: Nucleophilic recyclization of pyridinium salts, multicomponent reactions.[25][26]
Performance and Considerations: A notable metal-free approach involves the nucleophilic recyclization of pyridinium salts, where 3-aminocrotononitrile (formed in situ from acetonitrile) acts as a C-nucleophile and a source of the methyl and cyano groups to form a new pyridine ring.[25][27] While innovative, the substrate scope of such methods may be more limited compared to traditional cross-coupling reactions. Multicomponent reactions catalyzed by Lewis acids like Cu(OTf)₂ have also been developed for the synthesis of nicotinonitrile derivatives, offering high atom economy.[28]
Comparison of Catalytic Systems
| Catalytic System | Catalyst | Coupling Partner | Advantages | Disadvantages | Typical Yields |
| Suzuki-Miyaura Coupling | Palladium | Phenylboronic acid | Wide functional group tolerance, stable reagents, commercially available starting materials[1] | Can require harsh conditions for less reactive halides | 70-95%[4] |
| Negishi Coupling | Palladium or Nickel | Phenylzinc chloride | High reactivity, mild conditions, couples sp³, sp², and sp carbons[5] | Air- and moisture-sensitive reagents | 75-98% |
| Stille Coupling | Palladium | Phenyltributyltin | Excellent functional group tolerance, stable reagents[11][12] | Toxic tin reagents, difficult purification[9] | 70-90% |
| Nickel-Catalyzed Coupling | Nickel | Phenylzinc chloride or Phenylboronic acid | Cost-effective, high reactivity, activates C-Cl bonds[16] | Sensitivity to air and moisture, potential side reactions[15] | 70-95%[8] |
| Direct C-H Arylation | Palladium or Rhodium | Benzene or Aryl Halide | Atom- and step-economical, avoids pre-functionalization[18][19] | Regioselectivity challenges, can require harsh conditions | 50-85%[22] |
| Metal-Free Systems | Organic catalysts or bases | Varies (e.g., Acetonitrile) | Avoids metal contamination, novel reaction pathways[23][25] | Often limited substrate scope, may require specific precursors | 60-80%[25] |
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of this compound from 2-chloronicotinonitrile and phenylboronic acid.
Materials:
-
2-Chloronicotinonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloronicotinonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) active catalyst, which is formed in situ from Pd(OAc)₂.
-
Ligand (PPh₃): Stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base (K₂CO₃): Activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.
-
Solvent System (Toluene/Water): The biphasic system helps to dissolve both the organic substrates and the inorganic base.
Visualization of Catalytic Cycles
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Decision-Making Workflow for Catalyst Selection
Caption: A decision tree for selecting a suitable catalytic system.
Conclusion
The synthesis of this compound can be achieved through a variety of catalytic systems, each with its own set of advantages and limitations. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the most robust and versatile methods. Nickel catalysis offers a cost-effective and highly reactive alternative. For applications demanding high atom economy and sustainability, direct C-H arylation is a promising avenue, while metal-free systems are ideal for pharmaceutical applications where metal contamination is a concern. The choice of the optimal catalytic system will ultimately depend on factors such as cost, substrate scope, functional group tolerance, and the desired level of "greenness" for the chemical process.
References
- 1. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Nickel-Catalyzed Synthesis of Acrylamides from Alpha Olefins and Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nickel-Catalyzed Addition of Arylboronic Acids to Alkyl Nitriles for Synthesis of Aryl Ketones in Fluorinated Solvent [organic-chemistry.org]
- 17. Nickel-catalyzed synthesis of aryl ketones from arylsulfonium salts and nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cu(OTf)2-catalyzed multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Phenylnicotinonitrile Derivatives as Potent Anticancer Agents
For researchers and professionals in the field of drug discovery and development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, the 2-phenylnicotinonitrile core has emerged as a privileged structure, demonstrating significant potential in the design of potent cytotoxic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer properties. We will delve into the causal relationships behind experimental design, present detailed protocols for synthesis and evaluation, and visualize key concepts to provide a comprehensive resource for advancing cancer research.
The this compound Scaffold: A Versatile Framework for Anticancer Drug Design
The this compound moiety, characterized by a phenyl group at the 2-position of a pyridine ring bearing a nitrile group at the 3-position, offers a unique three-dimensional arrangement of aromatic and polar functionalities. This structure has proven to be a versatile template for interacting with various biological targets implicated in cancer progression. Our exploration will focus on a series of 2,4,6-trisubstituted nicotinonitriles that have been systematically evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Comparative Analysis of Anticancer Activity: A Deep Dive into Structure-Activity Relationships
The potency of this compound derivatives as anticancer agents is exquisitely sensitive to the nature and position of substituents on both the phenyl and pyridine rings. The following sections dissect these relationships, supported by experimental data from a key study on 2,4,6-trisubstituted nicotinonitriles as dual inhibitors of tubulin and topoisomerase II.[1][2]
The Critical Role of Substituents on the Phenyl Ring at the 2-Position
The substitution pattern on the 2-phenyl ring plays a pivotal role in modulating the anticancer activity. Analysis of a series of derivatives reveals that electron-donating and lipophilic groups tend to enhance cytotoxicity.
| Compound ID | R1 (at C2-phenyl) | R2 (at C4-phenyl) | R3 (at C6) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. HCT-116 |
| 20 | 4-OCH3 | 4-OCH3 | 4-Cl-Ph | 0.08 | 0.25 | 0.35 |
| 26 | 3,4,5-(OCH3)3 | 4-OCH3 | 4-Cl-Ph | 0.09 | 0.28 | 0.41 |
| 37 | 4-F | 4-OCH3 | 4-Cl-Ph | 0.15 | 0.45 | 0.62 |
| 38 | 4-Cl | 4-OCH3 | 4-Cl-Ph | 0.11 | 0.31 | 0.48 |
| Doxorubicin | - | - | - | 0.45 | 0.52 | 0.68 |
Data extracted from a study on nicotinonitrile-based dual inhibitors of tubulin and topoisomerase II.[1][2]
From the data presented, a clear trend emerges. The presence of a methoxy group at the para-position of the 2-phenyl ring (compound 20 ) leads to potent activity.[1][2] Further enhancement is observed with the introduction of a trimethoxyphenyl group (compound 26 ), a well-known feature in many potent tubulin inhibitors like combretastatin A-4.[1][2] Halogen substitution, such as with fluorine (compound 37 ) or chlorine (compound 38 ), also confers significant cytotoxicity, albeit slightly less than the methoxy-substituted analogs in some cases.[1][2] This suggests that both electronic and steric factors of the substituent at the 2-phenyl ring are crucial for optimal interaction with the biological targets.
Influence of the Phenyl Ring at the 4-Position
The substituent on the phenyl ring at the 4-position of the nicotinonitrile core also significantly impacts the anticancer efficacy. A methoxy group at the para-position of this ring is consistently found in the most active compounds in this series. This highlights the importance of an electron-donating group at this position for potent cytotoxicity.
The C6-Substituent: A Key Determinant of Potency
The nature of the substituent at the 6-position of the pyridine ring is another critical determinant of activity. In the most potent compounds identified, a 4-chlorophenyl group at this position consistently leads to superior performance against the tested cancer cell lines.[1][2]
Mechanism of Action: Dual Inhibition of Tubulin and Topoisomerase II
A significant finding for this class of compounds is their ability to act as dual inhibitors of two crucial cancer targets: tubulin and topoisomerase II.[1][2] This multi-targeted approach is a highly desirable attribute in anticancer drug design as it can potentially overcome resistance mechanisms and lead to more durable therapeutic responses.
-
Tubulin Polymerization Inhibition: These nicotinonitrile derivatives interfere with the dynamics of microtubule assembly by binding to tubulin, a key component of the cytoskeleton. This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][2] The presence of the trimethoxyphenyl group in potent analogs like compound 26 strongly suggests an interaction at the colchicine binding site of tubulin.[1][2]
-
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. By inhibiting this enzyme, the this compound derivatives introduce DNA strand breaks, leading to genomic instability and cell death.[1][2]
The dual-action mechanism of these compounds is a compelling rationale for their potent anticancer activity.
Caption: Dual inhibition of tubulin and topoisomerase II by this compound derivatives.
Experimental Protocols
To ensure scientific integrity and enable the replication of findings, detailed experimental protocols are essential.
Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles
A plausible and commonly employed synthetic route to 2-aminonicotinonitrile derivatives involves a one-pot, three-component reaction of a chalcone, malononitrile, and ammonium acetate.[3]
Caption: Synthetic workflow for 2-aminonicotinonitrile derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted chalcone (1 mmol) and malononitrile (1.2 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: Add ammonium acetate (8 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and then with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aminonicotinonitrile derivative.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparison with Other Nicotinonitrile-Based Anticancer Agents
While the dual inhibition of tubulin and topoisomerase II is a prominent mechanism for the 2,4,6-trisubstituted nicotinonitriles, it is valuable to compare them with other nicotinonitrile derivatives that exhibit different modes of action. For instance, certain nicotinamide and cyanopyridine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4][5] These compounds typically feature a different substitution pattern designed to interact with the ATP-binding pocket of the kinase. This highlights the remarkable versatility of the nicotinonitrile scaffold, which can be tailored to target distinct oncogenic pathways through rational chemical modifications.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The structure-activity relationship studies clearly demonstrate that strategic modifications of the substituents on the phenyl and pyridine rings can lead to compounds with potent, dual-targeting activity against tubulin and topoisomerase II. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore this chemical space further.
Future efforts should focus on optimizing the pharmacokinetic properties of these potent derivatives to enhance their in vivo efficacy and safety profiles. Moreover, the exploration of novel substitutions and the synthesis of hybrid molecules incorporating the this compound core could lead to the discovery of next-generation anticancer drugs with improved therapeutic indices. The insights and methodologies presented herein are intended to empower researchers in their critical work to combat cancer.
References
- 1. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation | Sciety [sciety.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Phenylnicotinonitrile: A Framework for Laboratory Safety and Compliance
As a Senior Application Scientist, the imperative to manage laboratory chemicals extends beyond their application to their entire lifecycle, culminating in safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-Phenylnicotinonitrile. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and adhere to regulatory standards. Our approach moves beyond a simple checklist, delving into the chemical rationale behind each procedural step to foster a culture of intrinsic safety and responsibility.
Disclaimer: This guide is based on the chemical properties of the nitrile and aromatic functional groups and general best practices for hazardous waste management. The primary and most authoritative source for disposal information is the Safety Data Sheet (SDS) provided by the manufacturer for the specific product. Always consult the SDS before handling or disposing of any chemical.
Part 1: Hazard Assessment and the Principle of Precaution
Understanding the potential hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a specific, comprehensive toxicological profile for this compound is not widely published, its structure—containing a nitrile group (-C≡N) and a phenylpyridine core—dictates a cautious approach.
-
Nitrile Group Toxicity: Nitrile compounds can be toxic. Some can release hydrogen cyanide (HCN) under acidic conditions, upon metabolic action, or during thermal decomposition without sufficient oxygen[1]. HCN is a potent and rapidly acting poison.
-
Aromatic Heterocycle: Phenylpyridine structures are common in pharmaceuticals and agrochemicals. While often stable, their ecotoxicity and persistence in the environment can be a concern[2].
-
Combustion Byproducts: As a nitrogen-containing organic compound, uncontrolled incineration can lead to the formation of hazardous nitrogen oxides (NOx), in addition to carbon monoxide (CO) and carbon dioxide (CO2)[3][4]. This necessitates disposal via high-temperature incineration equipped with flue-gas scrubbing technology to neutralize these harmful emissions[5][6].
Given these potential risks, this compound must be managed as hazardous chemical waste from the moment it is designated for disposal[7][8]. Evaporation in a fume hood or disposal down the sanitary sewer are strictly prohibited methods[7].
Part 2: The Disposal Decision Workflow
The disposal process is a logical sequence of steps designed to move the chemical waste from its point of generation to its final, safe disposition. This workflow ensures that all safety and regulatory considerations are met at each stage.
Caption: Decision workflow for this compound disposal.
Part 3: Standard Operating Procedures (SOPs) for Disposal
These step-by-step protocols provide actionable guidance for researchers.
SOP 1: Waste Segregation and Containment
This is the most critical hands-on phase for laboratory personnel. Improper segregation can lead to dangerous chemical reactions within the waste container.
-
Designate as Hazardous: Treat all solid this compound, solutions containing it, and any contaminated materials (e.g., weigh boats, gloves, pipette tips) as hazardous waste.
-
Segregate at Source: Do not mix this compound waste with other waste streams. It should be collected in a dedicated container for non-halogenated organic solids or liquids, as appropriate.
-
Incompatibility Prevention: Crucially, never mix nitrile-containing waste with strong acids or strong oxidizing agents. This can trigger a violent reaction or the release of toxic gases.
-
Container Selection:
-
Solid Waste: Use a clearly labeled, sealable, high-density polyethylene (HDPE) or glass container.
-
Liquid Waste (Solutions): Use a sealable, chemically compatible container (e.g., amber glass bottle for light-sensitive materials) with a screw cap[9]. Ensure the container material does not react with the solvent used.
-
Secondary Containment: Always place liquid waste containers in a secondary tray or bin to contain potential leaks[10].
-
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory[9]. This area must be away from heat sources and general traffic. Keep the container closed except when adding waste[9].
SOP 2: Managing Accidental Spills
A spill of this compound must be managed as a hazardous material incident.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill (that you are trained and equipped to handle), proceed with cleanup. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves[11]. For larger spills or powders, respiratory protection may be necessary[12].
-
Containment & Cleanup:
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Sweep up the absorbed material carefully to avoid raising dust[13][14].
-
Place the collected waste into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent (check SDS for recommendations, often soap and water is sufficient for final cleanup), and dispose of all cleaning materials as hazardous waste.
-
Report: Document and report the incident according to your institution's policies.
Part 4: Disposal Pathways and Regulatory Compliance
The ultimate disposal of this compound is governed by strict regulations from agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[15][16].
| Disposal Pathway | Description | Rationale & Compliance |
| Licensed Hazardous Waste Contractor | The only recommended pathway. Waste is collected by your institution's EHS department or a certified contractor[17][18][19]. | Ensures "cradle-to-grave" management as required by the EPA's Resource Conservation and Recovery Act (RCRA)[15]. The contractor is equipped to transport and dispose of the waste in compliance with all federal and state regulations[20]. |
| Controlled Incineration | The likely final disposal method. The material is burned at high temperatures in a specialized facility[3][5]. | This method destroys the organic molecule. Facilities must have advanced flue gas scrubbing systems to neutralize harmful byproducts like NOx, preventing air pollution[6][21]. |
| Chemical Neutralization | Not Recommended. Involves chemically altering the substance to be non-hazardous. | The reactions required to safely break down the phenylpyridine and nitrile groups are complex, require specialized equipment, and risk creating unknown, potentially more hazardous byproducts. This should not be attempted in a standard laboratory setting[11]. |
| Landfill | Prohibited. Direct disposal in a standard landfill is not permissible. | As a hazardous chemical, it poses a risk of leaching into soil and groundwater, causing long-term environmental contamination[2]. |
Part 5: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound for disposal.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Solutions | Safety glasses with side-shields or goggles[22]. | Chemically resistant gloves (e.g., Nitrile)[12][22]. Inspect gloves before use[12]. | Standard lab coat[11]. | Not typically required if handled in a well-ventilated area or fume hood. |
| Preparing Waste Containers | Safety glasses with side-shields or goggles. | Chemically resistant gloves (e.g., Nitrile). | Standard lab coat. | Not typically required. |
| Cleaning Small Spills | Safety goggles. A face shield may be advised[23]. | Chemically resistant gloves (e.g., Nitrile). | Lab coat or chemical-resistant apron. | Recommended if handling powder to avoid inhaling dust[12]. Use a NIOSH-approved respirator if exposure limits are exceeded[14]. |
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
- 5. echemi.com [echemi.com]
- 6. mcclellandindia.com [mcclellandindia.com]
- 7. vumc.org [vumc.org]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. nationalacademies.org [nationalacademies.org]
- 16. cleanmanagement.com [cleanmanagement.com]
- 17. usbioclean.com [usbioclean.com]
- 18. businesswaste.co.uk [businesswaste.co.uk]
- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 20. epa.gov [epa.gov]
- 21. mdpi.com [mdpi.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
